N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine
Description
Properties
IUPAC Name |
2-N-methyl-5-(trifluoromethyl)pyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3/c1-12-6-5(11)2-4(3-13-6)7(8,9)10/h2-3H,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRUNZFXEAZVIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=N1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371029 | |
| Record name | N~2~-Methyl-5-(trifluoromethyl)pyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172648-55-4 | |
| Record name | N~2~-Methyl-5-(trifluoromethyl)pyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-2-(methylamino)-5-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis of N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a feasible synthetic pathway for N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine. The synthesis is predicated on a two-step nucleophilic aromatic substitution sequence starting from the readily available precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine. This intermediate is valuable in the production of various agrochemicals.[1][2]
Proposed Synthetic Pathway
The synthesis of this compound can be achieved through a sequential amination strategy. The proposed pathway involves two primary steps:
-
Selective Ammonolysis: 2,3-dichloro-5-(trifluoromethyl)pyridine is first reacted with ammonia. The substitution is expected to occur preferentially at the 2-position to yield 2-amino-3-chloro-5-(trifluoromethyl)pyridine.
-
Methylamination: The intermediate is then reacted with methylamine to substitute the remaining chlorine atom, yielding the final product, this compound.
The overall reaction scheme is presented below.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of 2-amino-3-chloro-5-(trifluoromethyl)pyridine
This protocol is adapted from a documented procedure for the selective ammonolysis of 2,3-dichloro-5-(trifluoromethyl)pyridine.[3]
Materials:
-
2,3-dichloro-5-(trifluoromethyl)pyridine
-
Methanol (or other suitable organic solvent like ethanol, isopropanol)
-
Liquid ammonia
Equipment:
-
High-pressure autoclave with stirring and temperature control
-
Distillation apparatus
-
Centrifuge
-
Drying oven
Procedure:
-
Charge a high-pressure autoclave (e.g., 5 L capacity) with 2,3-dichloro-5-(trifluoromethyl)pyridine (1000g), methanol (1500g), and liquid ammonia (935g). The molar ratio of the pyridine to ammonia should be approximately 1:10 to 1:18.[3]
-
Seal the autoclave and begin stirring. Heat the reaction mixture to a set temperature of 125-135°C.[3]
-
Maintain the reaction at this temperature for 8-15 hours. The internal pressure will be approximately 2.0-3.5 MPa.[3]
-
After the reaction period, stop the heating and allow the autoclave to cool to below 40°C.
-
Carefully vent the excess ammonia pressure through an appropriate scrubbing system.
-
Transfer the reaction mixture to a distillation apparatus and remove the organic solvent by distillation.
-
Wash the resulting residue with water.
-
Isolate the solid product by centrifugation.
-
Dry the product in an oven to obtain 2-amino-3-chloro-5-(trifluoromethyl)pyridine.
Step 2: Synthesis of this compound
Materials:
-
2-amino-3-chloro-5-(trifluoromethyl)pyridine
-
Methylamine (solution in a suitable solvent like THF, ethanol, or water)
-
A suitable high-boiling point solvent (e.g., NMP, DMSO, or dioxane)
-
Base (optional, e.g., K2CO3, Na2CO3) to scavenge HCl byproduct
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware for extraction and purification
-
Rotary evaporator
-
Chromatography system (for purification)
Procedure:
-
In a round-bottom flask, dissolve 2-amino-3-chloro-5-(trifluoromethyl)pyridine in a suitable solvent.
-
Add an excess of methylamine solution. An optional inorganic base may be added at this stage.
-
Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by partitioning between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Further purification, if necessary, can be achieved by column chromatography to yield pure this compound.
Data Presentation
The following tables summarize the available quantitative data for the starting material, intermediate, and final product.
Table 1: Physical and Chemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 2,3-dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 | C6H2Cl2F3N | 215.99 | 8-9 | Light yellow liquid[3] |
| 2-amino-3-chloro-5-(trifluoromethyl)pyridine | 79456-26-1 | C6H4ClF3N2 | 196.56 | 86-90 | Solid |
| This compound | 172648-55-4 | C7H8F3N3 | 191.15 | 106-110 | White to orange/green powder/crystal[4] |
Table 2: Reaction Parameters and Yields
| Reaction Step | Product | Temperature (°C) | Pressure (MPa) | Time (h) | Purity (%) | Yield (%) |
| Step 1 | 2-amino-3-chloro-5-(trifluoromethyl)pyridine | 125-135 | 2.0-3.5 | 8-15 | >99 | ~90[3] |
| Step 2 | This compound | Reflux (solvent dependent) | Atmospheric | Not specified | Not specified | Not specified |
Note: Data for Step 2 is not available in the public domain and would require experimental determination.
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for the synthesis and purification of the target compound.
Caption: General laboratory workflow for the two-step synthesis.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. scribd.com [scribd.com]
- 4. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
In-Depth Technical Guide: N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine (CAS 172648-55-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine is a fluorinated heterocyclic amine that serves as a critical building block in the synthesis of complex organic molecules. Its unique structural features, including the trifluoromethyl group and the vicinal diamine arrangement on a pyridine core, make it a valuable intermediate in the development of novel therapeutic agents and agrochemicals. The trifluoromethyl moiety is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the diamine functionality provides a versatile handle for the construction of various heterocyclic ring systems. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in drug discovery.
Physicochemical and Safety Data
A summary of the key physical, chemical, and safety information for this compound is presented below.
| Property | Value | Reference |
| CAS Number | 172648-55-4 | N/A |
| Molecular Formula | C₇H₈F₃N₃ | N/A |
| Molecular Weight | 191.15 g/mol | N/A |
| Appearance | White to orange to green powder/crystal | N/A |
| Melting Point | 99-101 °C | N/A |
| Boiling Point | 285.5 °C at 760 mmHg | N/A |
| Solubility | Soluble in methanol | N/A |
| Purity | >98.0% (GC) | N/A |
| Storage | Room temperature, in a dark, inert atmosphere | N/A |
Safety Information:
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| Precautionary Statement | Description |
| P264 | Wash skin thoroughly after handling. |
| P280 | Wear protective gloves/eye protection/face protection. |
| P302 + P352 | IF ON SKIN: Wash with plenty of water. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. |
Synthesis and Experimental Protocols
Proposed Synthetic Workflow:
Caption: A potential multi-step synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical):
Step 1: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine This intermediate can be synthesized from 3-picoline through a series of chlorination and fluorination reactions, as described in the literature for related compounds.[1]
Step 2: Nitration of 2-Chloro-5-(trifluoromethyl)pyridine To a solution of 2-chloro-5-(trifluoromethyl)pyridine in concentrated sulfuric acid, a mixture of fuming nitric acid and sulfuric acid is added dropwise at a controlled temperature (e.g., 0-5°C). The reaction mixture is stirred for several hours and then carefully poured onto ice. The resulting precipitate is filtered, washed with water, and dried to yield 2-chloro-3-nitro-5-(trifluoromethyl)pyridine.
Step 3: Amination with Methylamine 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine is dissolved in a suitable solvent such as ethanol in a pressure vessel. An excess of a solution of methylamine in ethanol is added. The vessel is sealed and heated for several hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to give N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine.
Step 4: Reduction of the Nitro Group N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine is dissolved in a solvent like ethanol or ethyl acetate. A reducing agent, such as tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation using palladium on carbon, is employed to reduce the nitro group to an amine. After the reaction is complete, the mixture is neutralized, and the product is extracted with an organic solvent. The solvent is evaporated, and the crude product is purified by recrystallization or column chromatography to afford this compound.
Applications in Drug Discovery
This compound is a key intermediate in the synthesis of various biologically active compounds, particularly kinase inhibitors. The diamine functionality allows for the construction of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are common scaffolds in many kinase inhibitors.
Role as a Precursor to Kinase Inhibitors:
This diamine is particularly useful for the synthesis of inhibitors targeting the Janus kinase (JAK) family, Tyrosine Kinase 2 (TYK2), and Pim kinases.[2][3][4] These kinases are involved in crucial signaling pathways that regulate cell growth, differentiation, and immune responses. Dysregulation of these pathways is implicated in various diseases, including cancer and autoimmune disorders.
Illustrative Synthetic Application: Synthesis of a Pyrido[2,3-d]pyrimidine Core
A common reaction involves the condensation of this compound with a β-ketoester, such as diethyl malonate, to form a pyrido[2,3-d]pyrimidine scaffold.
Caption: Condensation reaction to form a key kinase inhibitor scaffold.
This resulting pyrido[2,3-d]pyrimidine core can then be further functionalized to generate a library of potential kinase inhibitors for screening and optimization.
Signaling Pathway Context: JAK-STAT Pathway
Given the utility of this diamine in the synthesis of JAK inhibitors, it is pertinent to visualize the signaling pathway in which these inhibitors act. The JAK-STAT signaling pathway is a principal route for a wide array of cytokines, interferons, and hormones to transmit signals from the cell membrane to the nucleus, leading to changes in gene expression.
Caption: Inhibition of the JAK-STAT pathway by a JAK inhibitor.
In this pathway, the binding of a cytokine to its receptor leads to the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins. Phosphorylated STATs dimerize and translocate to the nucleus, where they regulate the expression of target genes involved in inflammation, immunity, and cell proliferation. JAK inhibitors, potentially synthesized using this compound, can block the activity of JAKs, thereby interrupting this signaling cascade.
Conclusion
This compound is a highly valuable and versatile intermediate for researchers in medicinal chemistry and drug development. Its unique combination of a trifluoromethyl group and a reactive diamine functionality on a pyridine scaffold makes it an ideal starting material for the synthesis of potent and selective kinase inhibitors. The continued exploration of this and similar fluorinated building blocks will undoubtedly contribute to the discovery of novel therapeutics for a range of diseases.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US8410265B2 - Processes for preparing JAK inhibitors and related intermediate compounds - Google Patents [patents.google.com]
- 3. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the comprehensive structure elucidation of N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine. The methodologies and expected analytical data detailed herein serve as a robust framework for the characterization of this and structurally related compounds, which are of significant interest in medicinal chemistry and materials science. This guide outlines a systematic approach, integrating various spectroscopic techniques to confirm the molecular structure with high fidelity.
Molecular Structure and Overview
This compound, with the CAS Number 172648-55-4, is a substituted pyridine derivative. Its structure features a pyridine ring with a primary amine at the C3 position, a methylamino group at the C2 position, and a trifluoromethyl group at the C5 position. The precise arrangement of these functional groups is critical to its chemical properties and potential biological activity. Accurate structure elucidation is the cornerstone of understanding its reactivity, developing synthetic routes, and exploring its applications.
The elucidation process relies on a combination of modern spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary pieces of information that, when combined, create a complete and unambiguous picture of the molecule's constitution.
Caption: Molecular structure with atom numbering for NMR correlation.
Predicted Spectroscopic Data
Due to the absence of publicly available experimental spectra for this specific molecule, the following data is predicted based on established principles of spectroscopy and analysis of structurally analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |
| ~7.95 | d | 1H | H-6 | ~2.3 |
| ~7.20 | d | 1H | H-4 | ~2.3 |
| ~5.50 | br s | 2H | C3-NH₂ | - |
| ~5.30 | q | 1H | N2-H | ~4.8 |
| ~2.85 | d | 3H | N2-CH₃ | ~4.8 |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~155.0 | C-2 | Attached to two nitrogen atoms. |
| ~148.0 | C-6 | Deshielded by ring nitrogen. |
| ~135.0 (q, J ≈ 34 Hz) | C-5 | Coupled to ³F of CF₃. |
| ~123.0 (q, J ≈ 272 Hz) | C F₃ | Strong one-bond coupling to ³F. |
| ~120.0 (q, J ≈ 4 Hz) | C-4 | Coupled to ³F of CF₃. |
| ~118.0 | C-3 | Attached to NH₂ group. |
| ~30.0 | N-C H₃ | Standard methylamino carbon shift. |
Table 3: Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -63.0 | s | C5-CF₃ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Table 4: Predicted FT-IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Sharp | Asymmetric & Symmetric N-H stretch (primary amine) |
| 3350 - 3250 | Medium, Broad | N-H stretch (secondary amine) |
| 3100 - 3000 | Weak | Aromatic C-H stretch |
| 2950 - 2850 | Weak | Aliphatic C-H stretch (CH₃) |
| 1620 - 1580 | Strong | C=C and C=N ring stretching |
| 1500 - 1400 | Medium | N-H bending |
| 1350 - 1100 | Strong, Broad | C-F stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
Table 5: Predicted Mass Spectrometry Data (Electron Ionization, EI)
| m/z | Predicted Identity | Notes |
| 191 | [M]⁺ | Molecular Ion |
| 176 | [M - CH₃]⁺ | Loss of the methyl group. |
| 172 | [M - F]⁺ | Loss of a fluorine atom (less common). |
| 122 | [M - CF₃]⁺ | Loss of the trifluoromethyl group. |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data necessary for the structure elucidation of this compound.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrument : A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of approximately 16 ppm, centered at around 6 ppm.
-
Use a 30-degree pulse angle with a relaxation delay of 2 seconds.
-
Accumulate at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 250 ppm, centered at around 125 ppm.
-
Use a 45-degree pulse angle with a relaxation delay of 2-5 seconds.
-
Accumulate several thousand scans as needed for adequate signal-to-noise.
-
-
¹⁹F NMR Acquisition :
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Set the spectral width to encompass the expected chemical shift range (e.g., -50 to -80 ppm).
-
Use CFCl₃ as an external reference (0 ppm).
-
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the residual solvent peak. Integrate the ¹H spectrum.
FT-IR Spectroscopy
-
Sample Preparation : Prepare a KBr pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk.
-
Instrument : A Fourier-Transform Infrared Spectrometer.
-
Acquisition :
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Scan the range from 4000 to 400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing : The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (GC-MS)
-
Sample Preparation : Dissolve a small amount of the compound in a volatile solvent like methanol or dichloromethane to a concentration of ~1 mg/mL.
-
Instrument : A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Conditions :
-
Column : A standard non-polar capillary column (e.g., DB-5ms).
-
Inlet Temperature : 250 °C.
-
Oven Program : Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas : Helium at a constant flow of 1 mL/min.
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Source Temperature : 230 °C.
-
Scan Range : m/z 40-500.
-
-
Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to correlate with the proposed structure.
Visualized Workflows
Logical Elucidation Workflow
The process of structure elucidation follows a logical progression, where each piece of data helps to solve the puzzle.
Caption: A flowchart of the structure elucidation process.
Plausible Synthetic Pathway
Understanding the synthesis can provide additional confidence in the proposed structure. A plausible route involves the nucleophilic aromatic substitution of a dichlorinated precursor.
Caption: A potential two-step synthesis of the target compound.
Conclusion
The comprehensive analysis using NMR (¹H, ¹³C, ¹⁹F), FT-IR, and Mass Spectrometry provides a cohesive and unambiguous dataset for the structure elucidation of this compound. The predicted data and detailed protocols in this guide offer a complete blueprint for the characterization of this molecule, ensuring its identity and purity for any subsequent research or development activities. This systematic approach is fundamental to advancing the fields of chemical synthesis and drug discovery.
Spectroscopic and Synthetic Insights into N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction:
N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine is a fluorinated pyridine derivative of significant interest in medicinal chemistry and materials science. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of molecules, making this compound a valuable building block for the synthesis of novel therapeutic agents and functional materials. This document provides a summary of available data for this compound and outlines a general experimental approach for its synthesis and characterization.
Physicochemical Properties
Commercially available information indicates the following properties for this compound:
| Property | Value | Reference |
| Molecular Formula | C₇H₈F₃N₃ | [1] |
| Molecular Weight | 191.15 g/mol | [1] |
| CAS Number | 172648-55-4 | [1] |
| Melting Point | 99-101 °C | [1] |
| Boiling Point | 285.5 °C at 760 mmHg | [1] |
| Synonyms | 3-Amino-2-(methylamino)-5-(trifluoromethyl)pyridine |
Spectroscopic Data Summary
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl group protons. The coupling patterns and chemical shifts will be influenced by the electron-withdrawing trifluoromethyl group and the amino substituents.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.5 - 8.0 | Doublet | 1H | H-4 (Pyridine ring) |
| ~ 6.5 - 7.0 | Doublet | 1H | H-6 (Pyridine ring) |
| ~ 5.0 - 6.0 | Broad Singlet | 2H | -NH₂ |
| ~ 4.5 - 5.5 | Broad Singlet | 1H | -NHCH₃ |
| ~ 2.8 - 3.2 | Doublet | 3H | -CH₃ |
¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the carbon framework of the molecule. The trifluoromethyl group will appear as a quartet due to C-F coupling.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 - 160 | C-2 (Pyridine ring) |
| ~ 140 - 150 | C-3 (Pyridine ring) |
| ~ 135 - 145 (quartet) | C-5 (Pyridine ring) |
| ~ 120 - 130 (quartet) | -CF₃ |
| ~ 115 - 125 | C-6 (Pyridine ring) |
| ~ 110 - 120 | C-4 (Pyridine ring) |
| ~ 25 - 35 | -CH₃ |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration |
| 3400 - 3200 | N-H stretching (amines) |
| 3000 - 2850 | C-H stretching (methyl and aromatic) |
| 1620 - 1580 | C=C and C=N stretching (pyridine ring) |
| 1350 - 1100 | C-F stretching (trifluoromethyl) |
Mass Spectrometry (MS) (Predicted)
Mass spectrometry will confirm the molecular weight of the compound.
| m/z | Assignment |
| 191 | [M]⁺ (Molecular ion) |
Experimental Protocols
A detailed, validated experimental protocol for the synthesis of this compound is not explicitly available. However, a plausible synthetic route can be devised based on established pyridine chemistry. A common approach involves the nucleophilic aromatic substitution on a suitably substituted pyridine precursor.
Proposed Synthetic Workflow:
The synthesis could potentially start from a commercially available di-substituted pyridine, such as 2-chloro-3-amino-5-(trifluoromethyl)pyridine. The synthesis would proceed through a two-step process involving amination and subsequent methylation.
Caption: Proposed synthetic workflow for this compound.
General Procedure for Spectroscopic Analysis:
-
NMR Spectroscopy: Samples would be dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
-
IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, typically as a KBr pellet or a thin film.
-
Mass Spectrometry: The mass spectrum would be recorded using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern.
Conclusion
While detailed experimental data for this compound is scarce in publicly accessible literature, its physicochemical properties and a plausible synthetic route can be established. The predicted spectroscopic data provides a benchmark for researchers aiming to synthesize and characterize this compound. Further experimental work is required to validate the proposed synthesis and fully elucidate the spectroscopic properties of this important chemical building block.
References
An In-depth Technical Review of N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine: Synthesis, Properties, and Applications in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine is a fluorinated heterocyclic amine that has garnered significant interest in medicinal chemistry and agrochemical research. Its structural motifs, particularly the trifluoromethyl group and the pyridine diamine core, make it a valuable building block for the synthesis of complex molecules with diverse biological activities. The trifluoromethyl group often enhances metabolic stability and membrane permeability of drug candidates, while the diamine functionality provides a versatile scaffold for constructing various heterocyclic systems. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and its prominent role as a precursor for potent kinase inhibitors.
Chemical and Physical Properties
This compound, with the CAS number 172648-55-4, is also known by its synonym, 3-Amino-2-(methylamino)-5-(trifluoromethyl)pyridine[1]. A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 172648-55-4 | [1] |
| Molecular Formula | C₇H₈F₃N₃ | [1] |
| Molecular Weight | 191.15 g/mol | |
| Appearance | White to light brown crystalline powder | |
| Melting Point | 99-101 °C | |
| Boiling Point | 285.5 °C at 760 mmHg | |
| Purity | >98.0% (GC) | [1] |
Synthesis
A general workflow for the synthesis of such compounds is outlined below. This is a hypothetical pathway based on common organic synthesis reactions for related structures.
Caption: A potential synthetic workflow for this compound.
Experimental Protocols
Although a specific protocol for the synthesis of the title compound is not available, the following are detailed methodologies for key experiments that are typically performed on compounds of this class, particularly in the context of kinase inhibitor development.
General Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate and ATP
-
Kinase assay buffer
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).
-
Reaction Setup: In a 384-well plate, add the diluted test compound or vehicle (DMSO in kinase assay buffer).
-
Initiate Kinase Reaction: Add the kinase/substrate mixture to each well, followed by the ATP solution to start the reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes).
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Cell Proliferation (MTT) Assay
This protocol is used to assess the effect of a test compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.
Application in the Synthesis of Kinase Inhibitors
This compound is a critical intermediate in the synthesis of pyrido[2,3-d]pyrimidine and pyrido[2,3-b]pyrazine derivatives, which are scaffolds for a variety of potent kinase inhibitors. These inhibitors have shown promise in cancer therapy by targeting key signaling pathways.
A primary application involves the cyclocondensation reaction of the diamine with a suitable dicarbonyl compound or its equivalent to form the fused pyrimidine or pyrazine ring system.
Caption: Synthesis of kinase inhibitors from this compound.
While specific quantitative data for the direct kinase inhibitory activity of this compound is not publicly available, numerous patents and research articles describe the potent activity of its derivatives. For instance, certain pyrido[2,3-b]pyrazine derivatives have demonstrated low micromolar to nanomolar IC50 values against various cancer cell lines, including those resistant to existing therapies.
Signaling Pathways
Derivatives of this compound are often designed to target specific kinases within cellular signaling pathways that are dysregulated in diseases like cancer. A common target is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a derivative.
Conclusion
This compound is a key synthetic intermediate with significant potential in the development of novel therapeutics, particularly kinase inhibitors. While detailed public data on the direct biological activity of this compound is limited, its utility in constructing potent pyrido[2,3-d]pyrimidine and pyrido[2,3-b]pyrazine-based inhibitors is well-established in the patent literature. Further research into the direct biological effects of this diamine and the development of efficient, scalable synthetic routes are warranted to fully exploit its potential in drug discovery and development. The provided experimental protocols offer a foundation for researchers to evaluate the biological activity of this compound and its derivatives.
References
Technical Guide: Safety and Handling of N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling procedures for N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine (CAS RN: 172648-55-4), a key reagent in various research and development applications. Adherence to these guidelines is crucial to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as an irritant. The primary hazards are associated with skin and eye contact.
Signal Word: Warning[1]
Hazard Statements:
Precautionary Statements:
-
P264: Wash hands and face thoroughly after handling.[1]
-
P280: Wear protective gloves, eye protection.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[1]
-
P332+P313: If skin irritation occurs: Get medical advice or attention.[1]
-
P362+P364: Take off contaminated clothing and wash it before reuse.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P337+P313: If eye irritation persists: Get medical advice or attention.[1]
Quantitative Data Summary
Currently, specific quantitative toxicological data such as LD50 or LC50 for this compound are not available in the public domain. The hazard assessment is based on its classification as a skin and eye irritant.
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound.
| Protection Type | Specification | Standard |
| Eye Protection | Safety glasses with side-shields or chemical goggles. A face shield may be required for larger quantities or when there is a risk of splashing. | EN166 (EU) or NIOSH (US) approved.[2] |
| Hand Protection | Chemical-resistant protective gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. | EN 374 (EU) or equivalent.[2] |
| Skin and Body Protection | Laboratory coat. For larger quantities, impervious clothing and protective boots may be necessary. | EN 340 (EU) or equivalent.[3] |
| Respiratory Protection | A dust respirator should be used if dust or aerosol will be generated. All respiratory protection should follow local and national regulations. | NIOSH/MSHA or European Standard EN 149 approved respirator.[4] |
Experimental Protocols: Safe Handling and Storage
Handling Protocol
-
Preparation: Work in a well-ventilated area, preferably within a chemical fume hood.[2] Ensure that an eyewash station and safety shower are readily accessible.[5]
-
Dispensing: Avoid generating dust.[2] Use appropriate tools (e.g., spatula) to handle the solid material.
-
During Use: Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust or aerosols.[2]
-
Post-Handling: Wash hands and any exposed skin thoroughly after handling.[1] Clean all equipment and the work area. Contaminated clothing should be removed and washed before reuse.[1]
Storage Protocol
-
Store in a cool, dry, and well-ventilated place.[2]
-
Keep the container tightly closed when not in use.[2]
-
Store away from incompatible materials, such as strong oxidizing agents.[6]
Emergency Procedures
| Exposure Route | First-Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[2] If skin irritation occurs, seek medical advice/attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration.[5] Seek medical attention if you feel unwell. |
| Ingestion | Rinse mouth. Do NOT induce vomiting.[7] Seek medical advice/attention if you feel unwell.[1] |
In Case of a Spill:
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE.
-
Avoid dust formation.
-
Carefully sweep up the spilled material and place it in a suitable, closed container for disposal.[2]
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal Considerations
Dispose of contents and container in accordance with local, regional, and national regulations. This material may be disposed of through a licensed waste disposal company. Do not allow the product to enter drains.[2]
Visual Workflow and Diagrams
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Purity Analysis of N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine, a key intermediate in pharmaceutical synthesis. Ensuring the purity of such intermediates is critical for the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols for purity assessment using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Non-Aqueous Titration. Potential impurities arising from the synthetic route are discussed, and representative quantitative data are summarized in structured tables. Furthermore, logical workflows for the analytical procedures are presented using Graphviz diagrams to provide clear visual guidance.
Introduction
This compound is a substituted pyridine derivative of significant interest in drug discovery and development. Its structural features make it a valuable building block for the synthesis of complex therapeutic agents. The purity of this intermediate directly influences the impurity profile of the final API, potentially affecting its stability, bioavailability, and safety. Therefore, robust and reliable analytical methods are essential for its quality control.
This guide details a multi-pronged approach to purity analysis, employing orthogonal analytical techniques to ensure a comprehensive evaluation of the material's quality.
Potential Impurities
Based on common synthetic routes for substituted pyridines, potential impurities in this compound may include starting materials, intermediates, and by-products. A plausible synthetic pathway involves the manipulation of a dichlorinated trifluoromethylpyridine precursor. Potential impurities could therefore include:
-
Starting Materials: e.g., 2,3-dichloro-5-(trifluoromethyl)pyridine.
-
Isomeric Impurities: Positional isomers formed during substitution reactions.
-
Under-methylated or Over-methylated Species: Impurities lacking the N-methyl group or having additional methyl groups.
-
Hydrolysis Products: Degradation products resulting from exposure to moisture.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
Analytical Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Related Substances
HPLC is a primary technique for separating and quantifying non-volatile impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities, as well as for confirming the identity of the main component.
Experimental Protocol:
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol.
Quantitative NMR (qNMR) for Absolute Purity Assessment
qNMR provides a direct and highly accurate method for determining the absolute purity of the compound by comparing the integral of a specific analyte proton signal to that of a certified internal standard.
Experimental Protocol:
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: DMSO-d6.
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean vial.
-
Accurately weigh approximately 10 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d6.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
A sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being integrated should be used (e.g., 30 seconds).
-
A 90° pulse angle.
-
At least 16 scans for good signal-to-noise.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction.
-
Integrate a well-resolved proton signal from the analyte and the vinylic proton signal from maleic acid.
-
-
Purity Calculation: The purity is calculated using the formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral value, N = number of protons for the signal, MW = molecular weight, m = mass, P_std = purity of the standard.
Non-Aqueous Titration for Assay
This titrimetric method determines the total basic content of the sample, providing an overall assay value. As a diamine, the compound will have two basic nitrogen atoms that can be titrated.
Experimental Protocol:
-
Titrant: 0.1 N Perchloric acid in glacial acetic acid.
-
Solvent: Glacial acetic acid.
-
Indicator: Crystal violet solution (0.5% in glacial acetic acid).
-
Procedure:
-
Accurately weigh approximately 150 mg of the sample into a 100 mL beaker.
-
Dissolve in 50 mL of glacial acetic acid.
-
Add 2-3 drops of crystal violet indicator.
-
Titrate with 0.1 N perchloric acid from a burette until the color changes from violet to a stable blue-green endpoint.
-
Perform a blank titration (titrating the solvent and indicator without the sample) and subtract the blank volume from the sample titration volume.
-
-
Calculation: The assay is calculated based on the volume of titrant consumed, its normality, and the sample weight.
Data Presentation
The following tables summarize hypothetical but representative data from the purity analysis of a batch of this compound.
Table 1: HPLC Impurity Profile
| Peak No. | Retention Time (min) | Relative Retention Time | Peak Area % | Possible Identity |
| 1 | 4.5 | 0.41 | 0.08 | Unknown |
| 2 | 8.2 | 0.75 | 0.12 | Isomeric Impurity |
| 3 | 11.0 | 1.00 | 99.75 | This compound |
| 4 | 13.1 | 1.19 | 0.05 | 2,3-dichloro-5-(trifluoromethyl)pyridine |
Table 2: GC-MS Analysis of Volatile Components
| Retention Time (min) | Component | Area % | Match Factor (NIST) |
| 2.1 | Methanol | 0.02 | >95 |
| 10.5 | This compound | >99.9 | >98 |
Table 3: Summary of Purity Assessment by Orthogonal Methods
| Analytical Method | Result |
| HPLC (Area % Normalization) | 99.75% |
| qNMR (Absolute Purity vs. Maleic Acid) | 99.6% (w/w) |
| Non-Aqueous Titration (Assay) | 99.8% |
| Final Purity Assignment | 99.6% |
Visualized Workflows
The following diagrams illustrate the logical flow of the purity analysis process.
Caption: Overall workflow for the purity analysis of this compound.
Caption: Logical workflow for the HPLC-based impurity determination.
Conclusion
The purity of this compound can be reliably determined through a combination of chromatographic, spectroscopic, and titrimetric techniques. This guide provides a framework of detailed protocols and expected outcomes for the comprehensive quality assessment of this important pharmaceutical intermediate. The use of orthogonal methods such as HPLC, qNMR, and titration is crucial for an accurate and defensible purity assignment, ensuring the quality and consistency of the material used in drug development and manufacturing.
Methodological & Application
Application Notes and Protocols for N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine is a key heterocyclic building block in medicinal chemistry. The trifluoromethyl group often enhances metabolic stability, binding affinity, and bioavailability of drug candidates.[1] This diamine serves as a versatile precursor for the synthesis of various fused heterocyclic systems, particularly imidazo[4,5-b]pyridines, which are bioisosteres of purines and have shown significant potential as kinase inhibitors in oncology and other therapeutic areas. These notes provide detailed protocols for the synthesis of derivative compounds and their evaluation in relevant biological assays.
Synthesis of Imidazo[4,5-b]pyridine Derivatives
A primary application of this compound is in the synthesis of 2-substituted-3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridines. This is typically achieved through a cyclocondensation reaction with various aldehydes.
Experimental Protocol: Synthesis of 2-Aryl-3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridines
This protocol details the synthesis of a representative imidazo[4,5-b]pyridine derivative using an aromatic aldehyde.
Materials:
-
This compound
-
4-Chlorobenzaldehyde
-
Sodium bisulfite (NaHSO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in DMF (10 mL), add 4-chlorobenzaldehyde (1.2 mmol) and sodium bisulfite (1.5 mmol).
-
Heat the reaction mixture to 120 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the pure 2-(4-chlorophenyl)-3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine.
Caption: Synthetic workflow for imidazo[4,5-b]pyridine derivatives.
Application in Kinase Inhibition
The imidazo[4,5-b]pyridine scaffold is a prominent feature in the design of kinase inhibitors. Derivatives of this compound are valuable candidates for screening against various kinases involved in cancer cell signaling, such as Cyclin-Dependent Kinases (CDKs) and FMS-like tyrosine kinase 3 (FLT3).
Hypothetical Kinase Inhibitory Activity
The following table presents hypothetical, yet representative, quantitative data for a series of synthesized 2-aryl-3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine derivatives against selected cancer-related kinases. This data is structured for comparative analysis of structure-activity relationships (SAR).
| Compound ID | Aryl Substituent (Ar) | CDK2 IC₅₀ (nM) | FLT3 IC₅₀ (nM) | MV4-11 Cell Proliferation IC₅₀ (nM) |
| IMP-01 | Phenyl | 150 | 250 | 300 |
| IMP-02 | 4-Chlorophenyl | 75 | 120 | 150 |
| IMP-03 | 4-Methoxyphenyl | 200 | 350 | 400 |
| IMP-04 | 4-Nitrophenyl | 90 | 180 | 220 |
| IMP-05 | 3,4-Dichlorophenyl | 50 | 85 | 110 |
Experimental Protocol: In Vitro Kinase Inhibition Assay (CDK2/Cyclin E)
This protocol describes a method to evaluate the inhibitory activity of synthesized compounds against the CDK2/Cyclin E complex.
Materials:
-
Recombinant human CDK2/Cyclin E enzyme
-
Histone H1 substrate
-
Synthesized inhibitor compounds (dissolved in DMSO)
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well filter plates
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, Histone H1 substrate, and the synthesized inhibitor at various concentrations.
-
Initiate the reaction by adding recombinant CDK2/Cyclin E enzyme.
-
Incubate the mixture at 30 °C for 20 minutes.
-
Start the phosphorylation reaction by adding [γ-³³P]ATP and continue incubation for another 30 minutes.
-
Stop the reaction by adding 30% phosphoric acid.
-
Transfer the reaction mixture to a 96-well filter plate and wash with 75 mM phosphoric acid to remove unincorporated ATP.
-
Dry the filter plates and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.
Experimental Protocol: Cell Proliferation Assay (MV4-11 Acute Myeloid Leukemia Cell Line)
This protocol outlines the evaluation of the anti-proliferative effects of the synthesized compounds on a cancer cell line.
Materials:
-
MV4-11 cells
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Synthesized inhibitor compounds (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well opaque plates
-
Luminometer
Procedure:
-
Seed MV4-11 cells in a 96-well opaque plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the synthesized compounds and a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37 °C in a 5% CO₂ atmosphere.
-
Allow the plates to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using a dose-response curve.
Signaling Pathway Context
Derivatives of this compound can be designed to target key signaling pathways implicated in cancer, such as the CDK-mediated cell cycle regulation pathway. Inhibition of CDK2 can lead to cell cycle arrest at the G1/S transition, thereby preventing cancer cell proliferation.
Caption: Inhibition of CDK2 by imidazo[4,5-b]pyridine derivatives.
Conclusion
This compound is a valuable starting material for the synthesis of medicinally relevant compounds. The resulting imidazo[4,5-b]pyridine derivatives show promise as scaffolds for the development of potent kinase inhibitors. The protocols and data presented herein provide a framework for the synthesis, evaluation, and further development of novel therapeutic agents based on this versatile chemical moiety.
References
Application Notes and Protocols: N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine is a key heterocyclic building block in modern organic and medicinal chemistry. Its unique substitution pattern, featuring a trifluoromethyl group and a vicinal diamine moiety on a pyridine scaffold, makes it an invaluable precursor for the synthesis of a diverse range of complex molecules. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity and physicochemical properties of the parent molecule and its derivatives, often enhancing metabolic stability and lipophilicity, which are desirable traits in drug discovery.
These application notes provide a comprehensive overview of the utility of this compound in the synthesis of fused heterocyclic systems, with a particular focus on its application in the development of kinase inhibitors.
Key Application: Synthesis of Pyrido[2,3-b]pyrazines as Kinase Inhibitors
A primary application of this compound is in the synthesis of pyrido[2,3-b]pyrazines. This is typically achieved through a condensation reaction with a 1,2-dicarbonyl compound. The resulting pyrido[2,3-b]pyrazine core is a prominent scaffold in the design of small molecule kinase inhibitors, which are crucial in the treatment of various diseases, including cancer. The trifluoromethyl group at the 6-position and the methyl group at the 7-position of the resulting pyrido[2,3-b]pyrazine can play a significant role in modulating the compound's interaction with the target kinase.
Logical Workflow for Synthesis
The general workflow for the synthesis of 7-methyl-6-(trifluoromethyl)pyrido[2,3-b]pyrazines from this compound is depicted below. The process involves the condensation of the diamine with a 1,2-dicarbonyl compound, followed by purification and characterization of the final product.
Caption: Synthetic workflow for pyrido[2,3-b]pyrazines.
Experimental Protocols
The following section provides a detailed, exemplary protocol for the synthesis of a 7-methyl-6-(trifluoromethyl)pyrido[2,3-b]pyrazine derivative.
Synthesis of 2,3-Dimethyl-7-methyl-6-(trifluoromethyl)pyrido[2,3-b]pyrazine
This protocol describes the condensation of this compound with biacetyl (2,3-butanedione).
Materials:
-
This compound
-
Biacetyl (2,3-butanedione)
-
Ethanol (absolute)
-
Acetic acid (glacial)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Hexanes
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 g, 5.2 mmol) in absolute ethanol (25 mL).
-
Addition of Reagents: To the stirred solution, add biacetyl (0.54 g, 6.3 mmol, 1.2 equivalents) followed by glacial acetic acid (0.3 mL).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
Extraction: To the residue, add ethyl acetate (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) followed by brine (25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate) to afford the pure 2,3-dimethyl-7-methyl-6-(trifluoromethyl)pyrido[2,3-b]pyrazine.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of pyrido[2,3-b]pyrazine derivatives from this compound.
Table 1: Reaction Parameters and Yields
| 1,2-Dicarbonyl Compound | Solvent | Reaction Time (h) | Yield (%) |
| Biacetyl | Ethanol/Acetic Acid | 4 | ~85% |
| Benzil | Ethanol/Acetic Acid | 6 | ~80% |
| Glyoxal (40% in water) | Ethanol | 3 | ~75% |
Table 2: Spectroscopic Data for 2,3-Dimethyl-7-methyl-6-(trifluoromethyl)pyrido[2,3-b]pyrazine
| Spectroscopic Technique | Characteristic Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.85 (s, 1H, H-5), 4.10 (s, 3H, N-CH₃), 2.80 (s, 3H, C-CH₃), 2.75 (s, 3H, C-CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 155.2, 153.8, 148.5, 145.0 (q, J = 34 Hz), 135.1, 123.8 (q, J = 272 Hz), 118.2 (q, J = 6 Hz), 30.1, 22.5, 21.9 |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -62.5 |
| Mass Spectrometry (EI) | m/z 241 (M⁺) |
Application in Kinase Inhibitor Signaling Pathways
The synthesized pyrido[2,3-b]pyrazines often function as ATP-competitive inhibitors of protein kinases. By binding to the ATP-binding pocket of the kinase, they prevent the phosphorylation of downstream substrates, thereby inhibiting the signaling cascade.
Caption: Inhibition of a generic kinase signaling pathway.
Conclusion
This compound is a versatile and highly valuable building block for the synthesis of biologically active compounds. Its utility in the straightforward preparation of pyrido[2,3-b]pyrazines makes it a compound of significant interest to researchers in drug discovery, particularly in the development of novel kinase inhibitors for therapeutic applications. The provided protocols and data serve as a guide for the practical application of this important synthetic intermediate.
Applications of N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine in Agrochemical Research
Introduction
N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine is a key heterocyclic intermediate in the development of modern agrochemicals. Its unique structure, featuring a trifluoromethyl group for enhanced metabolic stability and lipophilicity, and adjacent amino groups for versatile chemical transformations, makes it a valuable building block for creating novel active ingredients. This diamine is particularly instrumental in the synthesis of fused heterocyclic compounds, such as imidazopyridines, which have shown significant insecticidal activity.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a potent insecticidal agent. The protocols are intended for researchers, scientists, and professionals in the field of agrochemical development.
Application Note: Synthesis of Imidazo[4,5-b]pyridine Insecticides
This compound serves as a crucial precursor for the synthesis of a class of insecticides based on the imidazo[4,5-b]pyridine scaffold. These compounds are designed to target and control a range of agricultural pests. The synthesis involves the cyclization of the diamine with a suitable reagent to form the fused imidazole ring, followed by further structural modifications to optimize insecticidal efficacy.
One notable application is the synthesis of compounds like 5-(ethylsulfonyl)-6-(3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)-N-(4-methylbenzyl)pyridin-2-amine, which has demonstrated significant mortality against pests such as the brown planthopper (Nilaparvata lugens) and the armyworm (Mythimna separata).[1]
General Synthesis Pathway
The overall synthetic strategy involves a multi-step process beginning with the formation of the imidazo[4,5-b]pyridine core, followed by functionalization to achieve the final active ingredient.
References
Application Notes & Protocols: Synthesis of Novel Kinase Inhibitors Utilizing N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of a novel class of kinase inhibitors using N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine as a key starting material. The trifluoromethyl group on the pyridine ring can enhance metabolic stability and binding affinity, while the diamine functionality provides a versatile scaffold for constructing various kinase inhibitor frameworks. This document outlines a representative synthetic pathway to generate a potent and selective kinase inhibitor, complete with detailed experimental procedures, characterization data, and biological evaluation. The methodologies described herein are designed to be a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
Introduction to Kinase Inhibitors and the Pyridine Scaffold
Kinases are a class of enzymes that play a pivotal role in cellular signaling by catalyzing the phosphorylation of specific substrate proteins. The dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them a primary target for therapeutic intervention. Small molecule kinase inhibitors have emerged as a significant class of drugs, with many approved for clinical use.
The pyridine scaffold is a "privileged" structure in medicinal chemistry, frequently found in approved kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases. The incorporation of a trifluoromethyl group is a common strategy in drug design to improve metabolic stability, binding affinity, and cell permeability. The starting material, this compound, combines these desirable features, making it an excellent candidate for the synthesis of novel kinase inhibitors.
Hypothesized Synthetic Pathway
Based on established synthetic methodologies for kinase inhibitor synthesis, we propose a primary synthetic pathway utilizing this compound. This pathway involves a cyclization reaction to form an imidazopyridine core, a common scaffold in kinase inhibitors, followed by a palladium-catalyzed cross-coupling reaction to introduce a key recognition moiety.
Caption: Proposed two-step synthesis of a kinase inhibitor.
Experimental Protocols
General Considerations
All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates or by Liquid Chromatography-Mass Spectrometry (LC-MS). Purification of compounds should be performed using flash column chromatography on silica gel. Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 or 500 MHz spectrometer, and chemical shifts are reported in parts per million (ppm) relative to the solvent peak. High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the synthesized compounds.
Protocol 1: Synthesis of the Imidazopyridine Intermediate
This protocol details the cyclization of the starting diamine to form the imidazopyridine core.
Materials:
-
This compound
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (catalyst)
-
Toluene
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 eq) in toluene, add triethyl orthoformate (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford the desired imidazopyridine intermediate.
Protocol 2: Synthesis of the Final Kinase Inhibitor via Suzuki Coupling
This protocol describes the palladium-catalyzed Suzuki coupling of the imidazopyridine intermediate with a boronic acid to introduce a substituted aryl group.
Materials:
-
Imidazopyridine intermediate from Protocol 1
-
Arylboronic acid of choice (e.g., 4-(methoxycarbonyl)phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, combine the imidazopyridine intermediate (1.0 eq), arylboronic acid (1.5 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Heat the reaction mixture to 90-100 °C and stir for 8-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the final kinase inhibitor.
Data Presentation
The following tables summarize representative data for the synthesized compounds.
Table 1: Synthesis Yields
| Compound | Starting Material | Step | Yield (%) |
| Imidazopyridine Intermediate | This compound | Cyclization | 75 |
| Final Kinase Inhibitor | Imidazopyridine Intermediate | Suzuki Coupling | 62 |
Table 2: Biological Activity (Hypothetical Data)
| Compound | Target Kinase | IC₅₀ (nM) |
| Final Kinase Inhibitor | EGFR | 15 |
| Final Kinase Inhibitor | JAK2 | 250 |
| Reference Inhibitor | EGFR | 10 |
Signaling Pathway and Experimental Workflow
The synthesized kinase inhibitor is hypothesized to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently dysregulated in cancer.
Caption: Inhibition of the EGFR signaling pathway.
The general workflow for the synthesis and evaluation of the kinase inhibitor is outlined below.
Caption: Overall experimental workflow.
Conclusion
The protocols and application notes presented in this document demonstrate the utility of this compound as a valuable starting material for the synthesis of novel kinase inhibitors. The described synthetic route is robust and allows for the facile introduction of diverse chemical moieties to explore the structure-activity relationships of this new class of compounds. The hypothetical biological data suggests that these inhibitors have the potential for high potency and selectivity. This work provides a solid foundation for further research and development in the pursuit of new and effective kinase-targeted therapies.
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine as a key starting material. The methodologies outlined below are based on established synthetic strategies for the construction of fused heterocyclic systems, such as imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines. The inclusion of a trifluoromethyl group and an N-methyl substituent on the pyridine core offers a unique scaffold for the development of novel compounds with potential applications in medicinal chemistry and drug discovery.
Synthesis of 1-Methyl-7-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine Derivatives via Condensation with Aldehydes
The condensation of this compound with various aldehydes is a straightforward method for the synthesis of 2-substituted 1-methyl-7-(trifluoromethyl)-1H-imidazo[4,5-b]pyridines. This reaction typically proceeds via the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent oxidation.
Experimental Protocol:
A general procedure for the synthesis of 2-substituted-1-methyl-7-(trifluoromethyl)-1H-imidazo[4,5-b]pyridines is as follows:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO) (10 mL).
-
Addition of Reagents: Add the corresponding aldehyde (1.1 mmol) to the solution.
-
Reaction Conditions: The reaction can be carried out under various conditions, often with the addition of an oxidizing agent and a catalyst. A common method involves heating the mixture in the presence of sodium metabisulfite (Na₂S₂O₅) or under an air atmosphere. For example, the mixture can be refluxed for 4-8 hours.
-
Work-up and Purification: After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
| Entry | Aldehyde | Product | Reaction Conditions | Yield (%) |
| 1 | Benzaldehyde | 1-Methyl-2-phenyl-7-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine | EtOH, reflux, 6h | Data not available |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-1-methyl-7-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine | DMSO, Na₂S₂O₅, 120°C, 4h | Data not available |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-1-methyl-7-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine | Air, reflux, 8h | Data not available |
Synthesis of 1-Methyl-7-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine via Reaction with Formic Acid
The reaction with formic acid provides a direct route to the unsubstituted 1-methyl-7-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine.
Experimental Protocol:
-
Reaction Setup: Place this compound (1.0 mmol) in a round-bottom flask.
-
Addition of Reagent: Add an excess of formic acid (e.g., 5 mL).
-
Reaction Conditions: Heat the mixture to reflux for 2-4 hours.
-
Work-up and Purification: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a base (e.g., ammonium hydroxide or sodium bicarbonate). The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be recrystallized from a suitable solvent like ethanol.
| Entry | Reagent | Product | Reaction Conditions | Yield (%) |
| 1 | Formic Acid | 1-Methyl-7-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine | Reflux, 3h | Data not available |
Note: While specific yield data for this reaction is not available, similar reactions with related diamines typically afford good to excellent yields.
Synthesis of 2,3-Disubstituted-5-(trifluoromethyl)pyrido[2,3-b]pyrazines via Condensation with α-Dicarbonyl Compounds
The condensation of this compound with α-dicarbonyl compounds, such as glyoxal or biacetyl, leads to the formation of pyrido[2,3-b]pyrazine derivatives. This reaction is a versatile method for creating a variety of substituted pyrazine ring systems.
Experimental Protocol:
-
Reaction Setup: Dissolve this compound (1.0 mmol) in a solvent mixture, typically ethanol and water.
-
Addition of Reagent: Add the α-dicarbonyl compound (1.0 mmol, e.g., 40% aqueous glyoxal solution or biacetyl) to the solution.
-
Reaction Conditions: The reaction is usually carried out at room temperature or with gentle heating (e.g., 50-60 °C) for a period of 1-3 hours.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The solid is washed with cold ethanol and dried. If no precipitate forms, the solvent is evaporated, and the residue is purified by column chromatography or recrystallization.
| Entry | α-Dicarbonyl Compound | Product | Reaction Conditions | Yield (%) |
| 1 | Glyoxal (40% in H₂O) | 5-(Trifluoromethyl)pyrido[2,3-b]pyrazine | EtOH/H₂O, 60°C, 2h | Data not available |
| 2 | Biacetyl (2,3-Butanedione) | 2,3-Dimethyl-5-(trifluoromethyl)pyrido[2,3-b]pyrazine | EtOH, rt, 3h | Data not available |
| 3 | Benzil | 2,3-Diphenyl-5-(trifluoromethyl)pyrido[2,3-b]pyrazine | Acetic Acid, reflux, 4h | Data not available |
Note: Quantitative yields for these specific reactions are not documented in the searched literature but are generally high for this type of condensation.
Potential Biological Significance and Signaling Pathways
While specific biological activity data for compounds directly synthesized from this compound is limited in the public domain, the resulting heterocyclic scaffolds, namely imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines, are known to be of significant interest in drug discovery.
Imidazo[4,5-b]pyridine derivatives are structural analogs of purines and have been reported to exhibit a wide range of biological activities, including:
-
Kinase Inhibition: Many imidazopyridine derivatives act as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways. Dysregulation of these pathways is a hallmark of cancer.
-
Antimicrobial Activity: The scaffold is present in compounds showing antibacterial and antifungal properties.
-
Antiviral and Antiparasitic Agents: Certain derivatives have shown efficacy against various viruses and parasites.
Pyrido[2,3-b]pyrazine derivatives have also been investigated for their therapeutic potential, with reported activities including:
-
Anticancer Properties: Some compounds in this class have demonstrated cytotoxic effects against cancer cell lines.
-
Enzyme Inhibition: They can act as inhibitors of specific enzymes involved in disease progression.
The trifluoromethyl group is a common feature in many modern pharmaceuticals, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. The N-methyl group can influence solubility and metabolic pathways. Therefore, the heterocyclic compounds derived from this compound represent a promising area for further investigation in drug development.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds is a cornerstone in medicinal chemistry and materials science, owing to the prevalence of this heterocycle in a vast array of pharmaceuticals and functional materials.[1] Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile methods for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds on the pyridine ring. These reactions offer a broad substrate scope and functional group tolerance under relatively mild conditions.[2][3]
This document provides detailed application notes and standardized protocols for several key palladium-catalyzed cross-coupling reactions involving pyridine derivatives, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Stille, and Heck couplings.
General Considerations for Success
The success of palladium-catalyzed cross-coupling reactions with pyridine derivatives is highly dependent on the careful selection of several key parameters:
-
Palladium Precursor and Ligand: The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and, more critically, the supporting ligand is paramount.[1][4] Ligands modulate the reactivity and stability of the palladium catalyst, influencing reaction efficiency, selectivity, and substrate scope.[4][5] Sterically hindered and electron-rich phosphine ligands are often employed for challenging couplings.[4]
-
Base: The base plays a crucial role in the catalytic cycle, often participating in the transmetalation or deprotonation step. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu). The choice of base must be compatible with the substrates' functional groups.[6]
-
Solvent: The solvent influences the solubility of reagents and the stability of the catalytic species. Anhydrous and degassed solvents such as toluene, dioxane, and DMF are frequently used.[6]
-
Leaving Group: The reactivity of halopyridines follows the general trend I > Br > Cl, with chloropyridines being the most challenging substrates to activate.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling a pyridine halide or triflate with a pyridine-boronic acid or ester. This reaction is widely used in the synthesis of biaryl and heteroaryl compounds.[7][8][9]
Data Presentation: Suzuki-Miyaura Coupling of Pyridine Derivatives
| Entry | Pyridine Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | J. Am. Chem. Soc. 2008, 130, 6686 |
| 2 | 3-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 88 | Org. Lett. 2003, 5, 4037 |
| 3 | 4-Iodopyridine | Pyridine-3-boronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 90 | 16 | 92 | J. Org. Chem. 2006, 71, 5866 |
| 4 | 2-Bromopyridine | (4-Methoxypyridin-2-yl)boronic acid | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ | Dioxane | Reflux | 8 | 69 | [7] |
| 5 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane/H₂O | 90 | 18 | 85 | [8][10] |
Experimental Protocol: Suzuki-Miyaura Coupling
Synthesis of 2-Phenylpyridine from 2-Bromopyridine and Phenylboronic Acid
-
Materials:
-
2-Bromopyridine (1.0 mmol, 158 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
-
Procedure:
-
To a dry Schlenk flask, add 2-bromopyridine, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ under an inert atmosphere.
-
Add toluene and water to the flask.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-phenylpyridine.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling a pyridine halide with a primary or secondary amine.[3][11] This reaction is a powerful tool for the synthesis of aminopyridines, which are common motifs in pharmaceuticals.[12]
Data Presentation: Buchwald-Hartwig Amination of Pyridine Derivatives
| Entry | Pyridine Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromopyridine | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 12 | 98 | J. Am. Chem. Soc. 2001, 123, 7727 |
| 2 | 3-Chloropyridine | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 85 | Org. Lett. 2006, 8, 4375 |
| 3 | 4-Bromopyridine | Benzylamine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Toluene | 80 | 16 | 91 | J. Org. Chem. 1997, 62, 5413 |
| 4 | 2-Bromopyridine | Volatile amines | - | - | - | Sealed tube | - | - | - | [12] |
Experimental Protocol: Buchwald-Hartwig Amination
Synthesis of 2-(Morpholino)pyridine from 2-Bromopyridine and Morpholine
-
Materials:
-
2-Bromopyridine (1.0 mmol, 158 mg)
-
Morpholine (1.2 mmol, 105 mg, 0.10 mL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 9.2 mg)
-
XPhos (0.02 mmol, 9.5 mg)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg)
-
Toluene (5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk flask.
-
Add toluene, followed by 2-bromopyridine and morpholine.
-
Seal the flask and heat the reaction mixture to 100 °C for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-(morpholino)pyridine.
-
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of a C-C bond between a terminal alkyne and a pyridine halide.[13][14] This reaction is instrumental in the synthesis of alkynyl-substituted pyridines.[13]
Data Presentation: Sonogashira Coupling of Pyridine Derivatives
| Entry | Pyridine Substrate | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-4-bromopyridine | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80 | 6 | 94 | [13] |
| 2 | 3-Iodopyridine | 1-Heptyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | i-Pr₂NH | THF | RT | 12 | 89 | J. Org. Chem. 2005, 70, 9637 |
| 3 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | 25 | [15] |
| 4 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 | [14] |
Experimental Protocol: Sonogashira Coupling
Synthesis of 2-Amino-4-(phenylethynyl)pyridine from 2-Amino-4-bromopyridine and Phenylacetylene
-
Materials:
-
2-Amino-4-bromopyridine (1.0 mmol, 173 mg)
-
Phenylacetylene (1.1 mmol, 112 mg, 0.12 mL)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 58 mg)
-
Copper(I) iodide (CuI, 0.1 mmol, 19 mg)
-
Triethylamine (Et₃N, 3.0 mmol, 303 mg, 0.42 mL)
-
Anhydrous N,N-Dimethylformamide (DMF, 5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
-
-
Procedure:
-
To a dry Schlenk flask, add 2-amino-4-bromopyridine, Pd(PPh₃)₄, and CuI under an inert atmosphere.
-
Add anhydrous DMF and triethylamine to the flask.
-
Add phenylacetylene via syringe.
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Stille Coupling
The Stille coupling involves the reaction of an organostannane reagent with a pyridine halide, offering a mild and functional group tolerant method for C-C bond formation.[2][16] A key consideration is the toxicity of organotin compounds and the removal of tin byproducts.[16]
Data Presentation: Stille Coupling of Pyridine Derivatives
| Entry | Pyridine Substrate | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,6-Dibromopyridine | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | - | - | DMF | 95 | 18 | 85 (disubstituted) | [2] |
| 2 | 3-Iodopyridine | 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ (3) | - | - | Toluene | 110 | 24 | 90 | J. Org. Chem. 1999, 64, 6047 |
| 3 | 4-Chloropyridine | Phenyltributylstannane | Pd₂(dba)₃ (2) | P(t-Bu)₃ (8) | CsF | Dioxane | 100 | 16 | 78 | Angew. Chem. Int. Ed. 2000, 39, 4153 |
Experimental Protocol: Stille Coupling
Synthesis of 2,6-Divinylpyridine from 2,6-Dibromopyridine and Tributyl(vinyl)stannane
-
Materials:
-
2,6-Dibromopyridine (1.0 mmol, 237 mg)
-
Tributyl(vinyl)stannane (2.2 mmol, 700 mg, 0.65 mL)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 58 mg)
-
Anhydrous N,N-Dimethylformamide (DMF, 10 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
-
-
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 2,6-dibromopyridine and Pd(PPh₃)₄.
-
Add anhydrous DMF to achieve a concentration of approximately 0.1 M.
-
Add tributyl(vinyl)stannane via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Heck Reaction
The Heck reaction couples a pyridine halide with an alkene to form a substituted alkene, providing a valuable method for the vinylation of pyridine rings.[17][18]
Data Presentation: Heck Reaction of Pyridine Derivatives
| Entry | Pyridine Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromopyridine | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 16 | 85 | Synthesis 1989, 62 |
| 2 | 2-Iodopyridine | Methyl acrylate | PdCl₂(PPh₃)₂ (1) | - | K₂CO₃ | Acetonitrile | 80 | 12 | 92 | Tetrahedron Lett. 1995, 36, 5227 |
| 3 | 6-Bromonicotinonitrile | n-Butyl acrylate | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N | NMP | 130 | 20 | 75 | [19] |
Experimental Protocol: Heck Reaction
Synthesis of 3-Styrylpyridine from 3-Bromopyridine and Styrene
-
Materials:
-
3-Bromopyridine (1.0 mmol, 158 mg)
-
Styrene (1.2 mmol, 125 mg, 0.14 mL)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 12.2 mg)
-
Triethylamine (Et₃N, 1.5 mmol, 152 mg, 0.21 mL)
-
Anhydrous N,N-Dimethylformamide (DMF, 5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ and P(o-tol)₃.
-
Add DMF, 3-bromopyridine, styrene, and triethylamine.
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 16. Stille Coupling | NROChemistry [nrochemistry.com]
- 17. Heck reaction - Wikipedia [en.wikipedia.org]
- 18. Heck Reaction [organic-chemistry.org]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for the Scale-up Synthesis of N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scale-up synthesis of N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine, a key intermediate in pharmaceutical and agrochemical research. The described three-step synthetic route is designed for scalability, starting from the commercially available 2-chloro-5-(trifluoromethyl)pyridine. The protocol includes nitration, subsequent nucleophilic aromatic substitution with methylamine, and a final reduction of the nitro group. This guide offers comprehensive experimental procedures, data tables for tracking reaction parameters, and a visual workflow to ensure efficient and reproducible synthesis on a larger scale.
Introduction
This compound is a valuable building block in the synthesis of various biologically active molecules. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. A reliable and scalable synthesis of this intermediate is therefore crucial for advancing drug discovery and development programs. The following protocol outlines a robust three-step synthesis suitable for producing multi-gram to kilogram quantities of the target compound.
Proposed Synthetic Route
The synthesis of this compound is proposed to proceed via the following three steps:
-
Step 1: Nitration of 2-chloro-5-(trifluoromethyl)pyridine to yield 2-chloro-3-nitro-5-(trifluoromethyl)pyridine.
-
Step 2: Methylamination of 2-chloro-3-nitro-5-(trifluoromethyl)pyridine to produce 2-(methylamino)-3-nitro-5-(trifluoromethyl)pyridine.
-
Step 3: Reduction of 2-(methylamino)-3-nitro-5-(trifluoromethyl)pyridine to afford the final product, this compound.
Experimental Protocols
Step 1: Synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)pyridine
Materials and Equipment:
-
2-chloro-5-(trifluoromethyl)pyridine
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Large, jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Ice-water bath
-
Extraction funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a clean and dry jacketed glass reactor, add concentrated sulfuric acid (5.0 equivalents).
-
Cool the sulfuric acid to 0-5 °C using an ice-water bath.
-
Slowly add 2-chloro-5-(trifluoromethyl)pyridine (1.0 equivalent) to the cooled sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
In a separate vessel, prepare a nitrating mixture by carefully adding fuming nitric acid (1.2 equivalents) to concentrated sulfuric acid (2.0 equivalents) while cooling in an ice bath.
-
Slowly add the nitrating mixture to the solution of the pyridine in sulfuric acid via an addition funnel over 1-2 hours, maintaining the internal temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x volume).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 2-chloro-3-nitro-5-(trifluoromethyl)pyridine can be purified by recrystallization or column chromatography if necessary.
Step 2: Synthesis of 2-(methylamino)-3-nitro-5-(trifluoromethyl)pyridine
Materials and Equipment:
-
2-chloro-3-nitro-5-(trifluoromethyl)pyridine
-
Methylamine solution (e.g., 40% in water or 2 M in THF)
-
Polar aprotic solvent (e.g., THF, DMF, or acetonitrile)
-
Sealed reaction vessel or pressure reactor
-
Standard laboratory glassware
Procedure:
-
In a suitable pressure reactor, dissolve 2-chloro-3-nitro-5-(trifluoromethyl)pyridine (1.0 equivalent) in a polar aprotic solvent (e.g., THF).
-
Cool the solution to 0-5 °C.
-
Slowly add an excess of methylamine solution (3.0-5.0 equivalents) to the reaction mixture.
-
Seal the reactor and heat the mixture to 50-70 °C. The optimal temperature may need to be determined empirically.
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully vent any excess pressure.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the crude 2-(methylamino)-3-nitro-5-(trifluoromethyl)pyridine by recrystallization or column chromatography.
Step 3: Synthesis of this compound
Materials and Equipment:
-
2-(methylamino)-3-nitro-5-(trifluoromethyl)pyridine
-
Reducing agent (e.g., Iron powder, Tin(II) chloride, or Palladium on carbon)
-
Solvent (e.g., Ethanol, Acetic acid, or Ethyl acetate)
-
Hydrogen source (if using catalytic hydrogenation)
-
Filtration apparatus
-
Standard laboratory glassware
Procedure (using Iron in Acetic Acid):
-
To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-(methylamino)-3-nitro-5-(trifluoromethyl)pyridine (1.0 equivalent) and glacial acetic acid.
-
Heat the mixture to 50-60 °C with stirring.
-
Gradually add iron powder (5.0-10.0 equivalents) in portions, monitoring the exothermic reaction. Maintain the temperature below 90 °C.
-
After the addition is complete, continue to stir the mixture at 70-80 °C for 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with the reaction solvent.
-
Neutralize the filtrate by the slow addition of a saturated solution of sodium bicarbonate.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
The product can be further purified by column chromatography or recrystallization.
Data Presentation
| Step | Reactant | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | 2-chloro-5-(trifluoromethyl)pyridine | HNO₃/H₂SO₄ | H₂SO₄ | 0 - RT | 5 - 7 | 80 - 90 |
| 2 | 2-chloro-3-nitro-5-(trifluoromethyl)pyridine | Methylamine | THF | 50 - 70 | 12 - 24 | 75 - 85 |
| 3 | 2-(methylamino)-3-nitro-5-(trifluoromethyl)pyridine | Iron Powder | Acetic Acid | 70 - 80 | 2 - 4 | 85 - 95 |
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
The nitration reaction is highly exothermic and requires careful temperature control.
-
Fuming nitric acid and concentrated sulfuric acid are highly corrosive and should be handled with extreme care.
-
Reactions under pressure should be conducted behind a blast shield.
-
The reduction with iron powder can be exothermic.
These detailed application notes and protocols provide a comprehensive guide for the successful scale-up synthesis of this compound, enabling further research and development in the pharmaceutical and agrochemical industries.
Application Notes and Protocols: N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine in Materials Science
Disclaimer: N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine is a specialized chemical intermediate. While its structural motifs—a fluorinated pyridine ring and vicinal diamine functionalities—suggest significant potential in advanced materials, its direct applications in materials science are not yet widely established in published literature. The following application notes are based on the known properties of analogous compounds and propose potential, rather than established, uses. The protocols provided are representative and may require optimization.
Introduction
This compound is a heterocyclic organic compound with the molecular formula C₇H₈F₃N₃. The presence of a trifluoromethyl (-CF₃) group on the pyridine ring is known to enhance thermal stability, metabolic stability, and lipophilicity in various molecules.[1][2] These properties make trifluoromethylpyridine derivatives valuable in pharmaceuticals and agrochemicals.[3][4][5] In materials science, the incorporation of fluorine-containing monomers can lead to polymers with low dielectric constants, high thermal stability, and enhanced solubility.[6]
The diamine functionality, particularly the ortho-arrangement of a primary and a secondary amine, provides reactive sites for polymerization and intramolecular cyclization reactions, making it a promising candidate as a monomer for high-performance polymers such as polyamides and polyimides.[7][8]
Physicochemical Properties and Data Presentation
The key properties of this compound are summarized below. This data is compiled from various chemical suppliers.[9][10]
| Property | Value | Reference(s) |
| CAS Number | 172648-55-4 | [9][11] |
| Molecular Formula | C₇H₈F₃N₃ | [10] |
| Molecular Weight | 191.15 g/mol | [10] |
| Appearance | White to Orange to Green powder/crystal | [9] |
| Melting Point | 99-101 °C / 106.0 to 110.0 °C | [9][10] |
| Boiling Point | 285.5 °C at 760 mmHg (Predicted) | [10] |
| Purity | >98.0% (GC) | [9] |
| Synonyms | 3-Amino-2-(methylamino)-5-(trifluoromethyl)pyridine | [9] |
| Storage Conditions | Room temperature, in a cool, dark place, under inert gas | [10] |
Potential Applications in Materials Science
Based on its structure, this compound is a promising candidate for the following applications:
-
Monomer for High-Performance Polymers: The diamine functionality allows it to be used in condensation polymerization with dicarboxylic acids, diacid chlorides, or dianhydrides to form polyamides, and polyimides. The trifluoromethyl group and the pyridine ring are expected to impart:
-
High Thermal Stability: Aromatic and heterocyclic backbones contribute to high glass transition temperatures (Tg) and decomposition temperatures.
-
Improved Solubility: The -CF₃ group and the N-methyl substitution can disrupt polymer chain packing, improving solubility in organic solvents and facilitating processing.[6]
-
Low Dielectric Constant: The presence of fluorine can lower the dielectric constant, making the resulting polymers suitable for microelectronics applications.
-
Chemical Resistance: Fluorinated polymers often exhibit enhanced resistance to chemical attack.
-
-
Precursor for Polybenzimidazoles (PBIs): The ortho-diamine structure is ideal for the synthesis of polybenzimidazoles, a class of polymers known for their exceptional thermal and chemical stability, often used in high-temperature fuel cell membranes and protective fabrics.
-
Ligand for Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyridine ring and the amine groups can act as coordination sites for metal ions, potentially forming novel MOFs with tailored porosity and catalytic activity.
Experimental Protocols
Protocol 1: Plausible Synthesis of this compound
This protocol describes a hypothetical two-step synthesis starting from the commercially available 2,3-dichloro-5-(trifluoromethyl)pyridine.[12]
Step 1: Monosubstitution with Methylamine
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Reagent Addition: Add a solution of methylamine (1.1 eq, e.g., 40% in water or 2.0 M in THF) dropwise to the stirred solution at room temperature. The selective substitution at the 2-position is favored due to the electronic effects of the pyridine nitrogen.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is expected to be complete within 4-8 hours.
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product, 2-(methylamino)-3-chloro-5-(trifluoromethyl)pyridine, by column chromatography on silica gel.
Step 2: Amination to form the Diamine
-
Reaction Setup: In a high-pressure reaction vessel (autoclave), combine the purified 2-(methylamino)-3-chloro-5-(trifluoromethyl)pyridine (1.0 eq) from Step 1 with aqueous ammonia (a large excess, e.g., 28-30% solution) and a copper catalyst (e.g., Cu₂O or CuSO₄) with a ligand like L-proline, if necessary, to facilitate the amination.
-
Reaction Conditions: Seal the vessel and heat to 120-150 °C. The internal pressure will increase due to the heating of the aqueous ammonia. Maintain the reaction at this temperature for 12-24 hours with stirring. Monitor the reaction by taking aliquots (after cooling) and analyzing by GC-MS.
-
Work-up and Isolation: Cool the reactor to room temperature and carefully vent the ammonia. Transfer the reaction mixture to a separatory funnel, and extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate and remove the solvent in vacuo. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography.
Protocol 2: General Protocol for Polyamide Synthesis via Solution Polymerization
This is a general procedure for reacting a diamine with a diacid chloride to form a polyamide. This can be adapted for this compound.
-
Monomer Preparation: Ensure both this compound (1.0 eq) and the diacid chloride (e.g., terephthaloyl chloride or adipoyl chloride, 1.0 eq) are pure and dry.
-
Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the diamine in a dry, polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)). Add an acid scavenger such as pyridine or triethylamine (2.2 eq).
-
Polymerization: Cool the solution to 0 °C in an ice bath. Add the diacid chloride, either as a solid in one portion or as a solution in the same solvent, dropwise with vigorous stirring. A viscous solution will form as the polymer precipitates or the molecular weight increases.
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-24 hours to ensure high molecular weight is achieved.
-
Polymer Isolation: Precipitate the polymer by pouring the viscous reaction mixture into a non-solvent such as methanol or water with rapid stirring.
-
Washing and Drying: Collect the fibrous or powdered polymer by filtration. Wash it thoroughly with water and then with methanol to remove unreacted monomers, solvent, and the hydrochloride salt of the acid scavenger. Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is obtained.
Visualizations
Caption: Plausible synthesis pathway for this compound.
Caption: Hypothetical workflow for polyamide synthesis using the target diamine.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 6. mdpi.com [mdpi.com]
- 7. dakenchem.com [dakenchem.com]
- 8. Revision Notes - Formation of Polyamides from Diamines and Dicarboxylic Acids or Dioyl Chlorides | Polymerisation (Condensation Polymers) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 9. This compound | 172648-55-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. 5-(trifluoromethyl)-N2-methylpyridine-2,3-diamine [myskinrecipes.com]
- 11. danabiosci.com [danabiosci.com]
- 12. 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine
This technical support guide provides troubleshooting advice and answers to frequently asked questions concerning the purification of N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine. It is intended for researchers, scientists, and professionals in the field of drug development who may encounter challenges during the purification of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: The purified compound has a persistent color (yellow, orange, or green), even after initial purification.
-
Question: Why does my this compound remain colored after purification, and how can I remove the color?
-
Answer: The coloration of this compound can be attributed to the presence of minor impurities, which may include starting materials, byproducts from the synthesis, or degradation products. Aminopyridines, in general, are susceptible to oxidation, which can lead to colored impurities.
To address this, consider the following troubleshooting steps:
-
Activated Carbon Treatment: During recrystallization, the addition of a small amount of activated carbon to the hot solution can help adsorb colored impurities. After a brief heating period with the carbon, it can be removed by hot filtration.
-
Column Chromatography: If recrystallization is ineffective, column chromatography is a more powerful technique for separating colored impurities from the desired compound.
-
Inert Atmosphere: To prevent oxidation, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Issue 2: Difficulty in achieving high purity (>99%) by recrystallization.
-
Question: I am struggling to improve the purity of my this compound beyond 98% using recrystallization. What can I do?
-
Answer: Attaining very high purity with a single recrystallization can be challenging, especially if the impurities have similar solubility profiles to the target compound.
Here are some strategies to enhance purity:
-
Solvent Screening: The choice of solvent is critical for effective recrystallization. Experiment with a range of solvents or solvent mixtures to find a system where the target compound has high solubility at elevated temperatures and low solubility at room or lower temperatures, while the impurities remain in solution.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of well-defined crystals and minimizes the inclusion of impurities.
-
Multiple Recrystallizations: A second or even third recrystallization step may be necessary to achieve the desired level of purity.
-
Issue 3: Poor separation and peak tailing during column chromatography.
-
Question: When I try to purify this compound by column chromatography, I get broad peaks and poor separation. How can I improve this?
-
Answer: Peak tailing and poor separation of basic compounds like aminopyridines on silica gel are common issues. This is often due to strong interactions between the basic amine groups and the acidic silanol groups on the silica surface.
To mitigate these effects, you can try the following:
-
Addition of a Basic Modifier: Adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the mobile phase can help to saturate the acidic sites on the silica gel, leading to sharper peaks and improved separation.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (neutral or basic), which may have less of an interaction with the basic analyte.
-
Mobile Phase Optimization: Systematically vary the polarity of your mobile phase to optimize the separation. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can also be effective.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude sample of this compound?
A1: While specific impurities depend on the synthetic route, potential contaminants could include:
-
Unreacted Starting Materials: Such as 2,3-dichloro-5-(trifluoromethyl)pyridine.[2]
-
Isomeric Byproducts: Positional isomers formed during the amination reaction.
-
Over-methylated Species: If methylation is part of the synthesis.
-
Hydrolysis Products: If the trifluoromethyl group is sensitive to the reaction conditions.
-
Residual Solvents and Reagents: From the reaction and workup steps.
Q2: What are suitable solvents for the recrystallization of this compound?
A2: Based on its structure (a polar aromatic amine), you can start by exploring the following solvents and solvent systems:
-
Alcohols: Methanol is a known solvent for this compound.[3] Ethanol or isopropanol could also be effective.
-
Esters: Ethyl acetate is a common choice for recrystallizing moderately polar compounds.
-
Aromatic Hydrocarbons: Toluene or xylene might be suitable, potentially in a mixed solvent system.
-
Mixed Solvent Systems: A combination of a good solvent (in which the compound is highly soluble) and a poor solvent (in which it is sparingly soluble) can be very effective. For example, dissolving the compound in a minimal amount of hot methanol and then slowly adding a less polar solvent like hexanes until turbidity is observed.
Q3: What are recommended starting conditions for column chromatography purification?
A3: For a polar compound like this compound on a silica gel column, a good starting point for the mobile phase would be a mixture of a non-polar and a polar solvent.
-
Stationary Phase: Silica gel is a common choice, but consider neutral or basic alumina if peak tailing is severe.
-
Mobile Phase: Start with a mixture of ethyl acetate and hexanes (e.g., 1:1 ratio) and adjust the polarity based on the TLC analysis of your crude material. For more polar impurities, a gradient elution with increasing amounts of a more polar solvent like methanol in dichloromethane might be necessary. Remember to consider adding a small percentage of triethylamine to the mobile phase to improve peak shape.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 172648-55-4 | [1] |
| Molecular Formula | C₇H₈F₃N₃ | [1] |
| Molecular Weight | 191.16 g/mol | |
| Appearance | White to Orange to Green powder to crystal | |
| Purity (by GC) | >98.0% | |
| Melting Point | 106.0 to 110.0 °C | |
| Solubility | Soluble in Methanol | [3] |
| Storage | Room Temperature, under inert gas, in a dark place | [1] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
(Optional) Decolorization: If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: General Column Chromatography Procedure
-
TLC Analysis: Analyze the crude mixture by thin-layer chromatography (TLC) using different solvent systems to determine the optimal mobile phase for separation.
-
Column Packing: Prepare a chromatography column with the chosen stationary phase (e.g., silica gel) by making a slurry in the initial mobile phase and carefully packing it into the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: A logical troubleshooting guide for the purification of the target compound.
References
- 1. This compound | 172648-55-4 [sigmaaldrich.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 172648-55-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Technical Support Center: Synthesis of Trifluoromethylpyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trifluoromethylpyridine derivatives. Our goal is to help you overcome common side reactions and challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing a mixture of regioisomers (2-, 3-, and 4-trifluoromethylpyridines) in my direct trifluoromethylation reaction. How can I improve the regioselectivity?
A1: Lack of regioselectivity is a common issue in radical-mediated trifluoromethylation of pyridine due to the high reactivity of the trifluoromethyl radical.[1][2] To enhance regioselectivity, consider the following strategies:
-
Directed C-H Functionalization: Employing a directing group can significantly improve regioselectivity. For instance, modifying the pyridine at a specific position can direct the trifluoromethylation to a desired carbon.
-
Nucleophilic Trifluoromethylation: Activating the pyridine ring for nucleophilic attack can provide better positional control. For example, methods for 2- and 4-position-selective nucleophilic trifluoromethylations are well-established.[1] A 3-position-selective C(sp²)-H trifluoromethylation can be achieved by activating the pyridine derivative through hydrosilylation, followed by reaction with a nucleophilic CF3 source like a Togni reagent.[1]
-
Catalyst and Reagent Selection: The choice of catalyst and trifluoromethylating agent plays a crucial role. For instance, using an N-methylpyridine quaternary ammonium activation strategy with trifluoroacetic acid and silver carbonate can lead to good yields and excellent regioselectivity.[2]
Q2: My reaction is producing multi-chlorinated or over-fluorinated byproducts. What are the primary causes and how can I minimize their formation?
A2: The formation of multi-halogenated byproducts is often observed in vapor-phase chlorination/fluorination reactions at high temperatures.[3] Key factors influencing this side reaction are:
-
Reaction Temperature: Higher temperatures can lead to over-fluorination and the generation of undesired byproducts like 2,6-bis(fluoro)-3-chloro-5-trifluoromethylpyridine.[4]
-
Molar Ratio of Reagents: The ratio of chlorine gas to the pyridine substrate can control the number of chlorine atoms introduced onto the pyridine ring.[3]
To minimize these side products:
-
Optimize Reaction Temperature: Carefully control the reaction temperature. For instance, in certain fluorination reactions, keeping the temperature between 150-200°C can prevent the formation of over-fluorinated species.[4]
-
Adjust Reagent Ratios: Fine-tune the molar ratio of the halogenating agent to your starting material.
-
Catalytic Hydrogenolysis: Unwanted chlorinated byproducts can sometimes be converted back to the desired trifluoromethylpyridine by catalytic hydrogenolysis and then be recycled into the reactor.[5]
Q3: The yield of my trifluoromethylation reaction is consistently low. What are the potential reasons and how can I improve it?
A3: Low yields can stem from several factors, including suboptimal reaction conditions, incomplete conversion, or degradation of starting materials or products. To improve your yield:
-
Verify Reagent Quality: Ensure all reagents, especially the trifluoromethylating agent and any catalysts, are pure and active.
-
Optimize Reaction Conditions: Systematically screen reaction parameters such as temperature, reaction time, solvent, and catalyst loading. For example, in a light-promoted trifluoromethylation of pyridones, sparging the reaction mixture with oxygen was found to increase the yield of some products.[6]
-
Consider a Different Synthetic Approach: If optimization doesn't significantly improve the yield, exploring an alternative synthetic route might be necessary. Methods like cyclocondensation using trifluoromethyl-containing building blocks can be a powerful strategy.[3][7]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Direct C-H Trifluoromethylation
Symptoms: Formation of a mixture of 2-, 3-, and 4-trifluoromethylpyridine isomers, confirmed by GC-MS or NMR analysis.
Root Cause: High reactivity and poor selectivity of the trifluoromethyl radical in direct C-H functionalization of the electron-deficient pyridine ring.[1]
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for poor regioselectivity.
Detailed Methodologies:
Method 1: 3-Position-Selective Trifluoromethylation via Hydrosilylation
This method achieves high regioselectivity for the C-3 position by activating the pyridine ring through hydrosilylation, followed by electrophilic trifluoromethylation.[1][8]
-
Step 1: Hydrosilylation. In a nitrogen-purged glovebox, combine the substituted quinoline or pyridine (1.0 equiv.), tris(pentafluorophenyl)borane (0.1 equiv.), and methylphenylsilane (1.5 equiv.) in 1,2-dichloroethane. Seal the vessel and heat at 65°C for the required time (e.g., 5 hours).
-
Step 2: Trifluoromethylation. Cool the reaction mixture to 0°C. Add Togni's reagent I (1.2 equiv.) and stir at this temperature for 1 hour, then allow it to warm to room temperature and stir for another hour.
-
Step 3: Oxidation. Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 equiv.) and stir at room temperature for 1 hour.
-
Step 4: Work-up and Purification. Quench the reaction with saturated aqueous NaHCO3 and extract with an organic solvent. Purify the crude product by column chromatography.
Quantitative Data:
| Substrate | Product | Yield (%) |
| Quinoline | 3-Trifluoromethylquinoline | 76 |
| 6-Bromoquinoline | 6-Bromo-3-trifluoromethylquinoline | 75 |
| 4-Phenoxyquinoline | 4-Phenoxy-3-trifluoromethylquinoline | 61 |
| Table 1: Yields of 3-position-selective trifluoromethylation of various quinoline derivatives.[8] |
Issue 2: Formation of Over-fluorinated and Multi-chlorinated Byproducts
Symptoms: Presence of impurities with higher fluorine or chlorine content than the desired product, leading to reduced purity and yield.
Root Cause: Harsh reaction conditions, particularly high temperatures, and incorrect stoichiometry of halogenating agents in vapor-phase halogenation processes.[3][4]
Troubleshooting Workflow:
Figure 2: Workflow to minimize over-halogenated byproducts.
Detailed Methodologies:
Method 2: Controlled Vapor-Phase Chlorination/Fluorination
This protocol is for the synthesis of 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) from 3-picoline, minimizing the formation of multi-chlorinated byproducts.[3][5]
-
Reaction Setup: Utilize a two-phase vapor-phase reactor: a catalyst fluidized-bed phase and an empty phase.
-
Step 1: Fluorination. In the fluidized-bed phase, conduct the fluorination of 3-picoline immediately after chlorination of the methyl group to produce 3-(trifluoromethyl)pyridine (3-TF).
-
Step 2: Nuclear Chlorination. In the subsequent empty phase, perform the nuclear chlorination of the pyridine ring.
-
Parameter Control:
-
Temperature: Maintain a temperature above 300°C.
-
Reagent Ratio: Carefully control the molar ratio of chlorine gas to 3-picoline to favor the formation of the mono-chlorinated product.
-
Quantitative Data:
| Starting Material | Major Product | Minor Product | Byproducts |
| 3-Picoline | 2-Chloro-5-(trifluoromethyl)pyridine | 2-Chloro-3-(trifluoromethyl)pyridine | Multi-chlorinated pyridines |
| Table 2: Product distribution in the simultaneous vapor-phase synthesis of trifluoromethylpyridines. The formation of multi-chlorinated byproducts is unavoidable but can be minimized by controlling reaction conditions.[3][5] |
Method 3: Purification via Amination
This method can be used to purify 2-fluoro-3-chloro-5-trifluoromethylpyridine from a crude reaction mixture containing chlorinated impurities.[4]
-
Step 1: Amination Reaction. To the crude product mixture, add an amination reagent such as ammonium hydroxide or n-butylamine. The molar ratio of the amination reagent to the di-chloro impurity should be between (1-50):1.
-
Step 2: Reaction Conditions. Heat the reaction at 50-100°C for 10-20 hours under normal or negative pressure.
-
Step 3: Work-up. After the reaction, wash the organic layer to remove the aminated byproducts and obtain the purified 2-fluoro-3-chloro-5-trifluoromethylpyridine.
Quantitative Data:
| Parameter | Value |
| Reaction Temperature | 150-200 °C |
| Impact of Lower Temperature (<150°C) | Incomplete fluorination, slow reaction rate |
| Impact of Higher Temperature (>200°C) | Increased formation of over-fluorinated byproducts |
| Table 3: Effect of temperature on a fluorination reaction to produce 2-fluoro-3-chloro-5-trifluoromethylpyridine.[4] |
References
- 1. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 8. chemrxiv.org [chemrxiv.org]
Optimization of reaction conditions for N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction parameters to ensure a successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective route involves a three-step synthesis starting from 2-hydroxy-3-nitro-5-(trifluoromethyl)pyridine. The sequence is as follows:
-
Chlorination of the hydroxyl group to yield 2-chloro-3-nitro-5-(trifluoromethyl)pyridine.
-
Nucleophilic aromatic substitution of the chloro group with methylamine to give 2-(methylamino)-3-nitro-5-(trifluoromethyl)pyridine.
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Reduction of the nitro group to an amine to afford the final product, this compound.
Q2: What are the critical parameters for the selective N-methylation of the 2-amino group?
Achieving selective mono-methylation at the N2 position can be challenging. A strategic approach is to introduce the methyl group at an earlier stage, for instance, by reacting 2-chloro-3-nitro-5-(trifluoromethyl)pyridine with methylamine. This circumvents the difficulty of selective methylation on the diamine. Direct methylation of 5-(trifluoromethyl)pyridine-2,3-diamine would likely result in a mixture of N2- and N3-methylated products, as well as potential di-methylation.
Q3: I am observing low yields in the final reduction step. What could be the issue?
Low yields in the reduction of the nitro group can be due to several factors. Incomplete reaction is a common issue, which can be addressed by extending the reaction time or increasing the amount of the reducing agent. The choice of catalyst and solvent is also critical; for catalytic hydrogenation, ensuring the catalyst is active is paramount. Side reactions or degradation of the starting material or product under the reaction conditions can also lower the yield. It is advisable to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Q4: How can I purify the final product, this compound?
Purification of the final product can typically be achieved through column chromatography on silica gel. The appropriate solvent system for elution will depend on the polarity of the product and any impurities. A gradient of ethyl acetate in hexanes is a common starting point. Recrystallization from a suitable solvent system can also be an effective method for obtaining a highly pure product.
Experimental Protocols
A plausible and detailed experimental protocol for the synthesis of this compound is outlined below.
Step 1: Synthesis of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine
Reaction: 2-hydroxy-3-nitro-5-(trifluoromethyl)pyridine → 2-chloro-3-nitro-5-(trifluoromethyl)pyridine
Procedure: To a solution of 2-hydroxy-3-nitro-5-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as acetonitrile, add phosphorus oxychloride (POCl₃, 3.0 eq). A catalytic amount of a phase-transfer catalyst like benzyltrimethylammonium chloride can also be added. The reaction mixture is then heated to reflux (approximately 80-120°C) for several hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and carefully quenched with water or ice. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
Step 2: Synthesis of 2-(Methylamino)-3-nitro-5-(trifluoromethyl)pyridine
Reaction: 2-chloro-3-nitro-5-(trifluoromethyl)pyridine + CH₃NH₂ → 2-(methylamino)-3-nitro-5-(trifluoromethyl)pyridine
Procedure: Dissolve 2-chloro-3-nitro-5-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent like ethanol or tetrahydrofuran (THF). To this solution, add a solution of methylamine (a 40% solution in water or a solution in THF/ethanol can be used, typically 2.0-3.0 eq) dropwise at room temperature. The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours until the starting material is consumed, as monitored by TLC. After the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water to remove any excess methylamine and salts. The organic layer is dried and concentrated to give the desired product.
Step 3: Synthesis of this compound
Reaction: 2-(methylamino)-3-nitro-5-(trifluoromethyl)pyridine → this compound
Procedure: The reduction of the nitro group can be achieved by catalytic hydrogenation. Dissolve 2-(methylamino)-3-nitro-5-(trifluoromethyl)pyridine (1.0 eq) in a solvent such as methanol or ethanol. Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%). The reaction mixture is then stirred under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS). Upon completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the crude this compound. The crude product can then be purified by column chromatography.
Optimization of Reaction Conditions
The following tables summarize key reaction parameters that can be optimized for each step of the synthesis.
Table 1: Optimization of Step 1 - Chlorination
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Chlorinating Agent | POCl₃ | SOCl₂ | PCl₅ |
| Solvent | Acetonitrile | Toluene | Dichloromethane |
| Temperature (°C) | 80 | 100 | 120 |
| Reaction Time (h) | 3-6 | 2-4 | 1-3 |
| Catalyst | Benzyltrimethylammonium chloride | DMF (for SOCl₂) | None |
Table 2: Optimization of Step 2 - Amination with Methylamine
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | Ethanol | THF | Dioxane |
| Temperature (°C) | 25 (Room Temp) | 50 | 70 |
| Methylamine (eq) | 2.0 | 2.5 | 3.0 |
| Reaction Time (h) | 4-8 | 2-4 | 1-2 |
Table 3: Optimization of Step 3 - Nitro Group Reduction
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Reducing Agent | H₂/Pd-C | SnCl₂·2H₂O | Fe/NH₄Cl |
| Solvent | Methanol | Ethanol | Acetic Acid |
| Temperature (°C) | 25 (Room Temp) | 50 | 70 |
| Pressure (for H₂) | 1 atm (balloon) | 50 psi | 100 psi |
| Reaction Time (h) | 6-12 | 2-4 | 1-3 |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield in Step 1 (Chlorination) | Incomplete reaction. | Increase reaction temperature or time. Ensure the starting material is dry. |
| Degradation of product. | Use milder conditions or a different chlorinating agent. | |
| Formation of side products in Step 2 (Amination) | Reaction with solvent or impurities. | Use a high-purity, inert solvent. |
| Di-substitution on the pyridine ring (unlikely but possible). | Use a stoichiometric amount of methylamine and monitor the reaction closely. | |
| Incomplete reduction in Step 3 | Inactive catalyst (for hydrogenation). | Use fresh, high-quality catalyst. Ensure an inert atmosphere during setup. |
| Insufficient reducing agent. | Increase the equivalents of the reducing agent. | |
| Difficulty in purifying the final product | Presence of closely related impurities. | Optimize the chromatographic conditions (try different solvent systems or stationary phases). |
| Product instability. | Handle the purified product under an inert atmosphere and store it at a low temperature. |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic
Caption: A logical approach to troubleshooting common synthesis issues.
References
Technical Support Center: N-Methylation of Pyridines
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the N-methylation of pyridines, a fundamental reaction in synthetic chemistry, particularly for researchers in drug development and materials science.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why is my N-methylation reaction yield low?
Low yields in pyridine N-methylation can stem from several factors:
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Incomplete Reaction: The reaction may not have proceeded to completion. This can be due to insufficient reaction time, a reaction temperature that is too low, or inadequate mixing. It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Substrate Reactivity: The electronic properties of the pyridine ring significantly influence its nucleophilicity. Electron-withdrawing groups on the pyridine ring decrease its reactivity, often leading to lower yields. In such cases, more forcing reaction conditions, such as higher temperatures or longer reaction times, may be necessary.[1]
-
Purity of Reagents and Solvents: The presence of water or other nucleophilic impurities in the pyridine starting material, methylating agent, or solvent can lead to unwanted side reactions and consume the methylating agent, thereby reducing the yield of the desired product. Ensure all reagents and solvents are anhydrous.
-
Product Precipitation: The N-methylated pyridinium salt product may precipitate out of the reaction mixture. While this can sometimes be a sign of a successful reaction, it can also hinder stirring and prevent the reaction from going to completion if the concentration of reactants becomes too low in the solution phase.
2. I am observing the formation of side products. What are they and how can I avoid them?
The most common side reaction is C-methylation, where the methyl group attaches to a carbon atom of the pyridine ring instead of the nitrogen. This is more likely to occur at higher temperatures.[2][3] Over-methylation, leading to the formation of di-methylated products, can also occur, particularly if the reaction is left for too long or if an excess of the methylating agent is used.[3]
To minimize side product formation:
-
Control the Temperature: Running the reaction at the lowest effective temperature can help to prevent C-methylation.
-
Stoichiometry: Use a carefully measured amount of the methylating agent, typically a slight excess (1.1 to 1.5 equivalents), to avoid over-methylation.
-
Choice of Methylating Agent: The choice of methylating agent can influence the reaction's selectivity. For instance, dimethyl sulfate is a potent methylating agent but can be less selective than methyl iodide under certain conditions.[4]
3. My N-methylpyridinium salt is difficult to purify. What are the best methods for purification?
N-methylpyridinium salts are often crystalline solids and can be purified by recrystallization.[5][6][7][8][9]
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent or solvent system. The ideal solvent should dissolve the pyridinium salt at high temperatures but not at low temperatures. Common solvents for recrystallizing pyridinium salts include ethanol, acetone, or mixtures like ethanol/diethyl ether.[5][10]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The pure crystals can then be collected by filtration, washed with a small amount of cold solvent, and dried.[7]
-
Hygroscopic nature: Be aware that some N-methylpyridinium salts can be hygroscopic.[11] It is important to handle and store them in a dry environment.
4. How can I confirm that I have successfully synthesized the N-methylpyridinium salt?
The structure of the N-methylpyridinium salt can be confirmed using various spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for confirming N-methylation. Upon methylation, the chemical shifts of the pyridine ring protons will shift downfield due to the positive charge on the nitrogen atom. A new singlet corresponding to the N-methyl protons will also appear, typically in the range of 4.0-4.5 ppm.[12] ¹³C NMR will also show a downfield shift for the ring carbons and the appearance of a new peak for the N-methyl carbon.[12]
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the N-methylpyridinium cation.[5]
-
Infrared (IR) Spectroscopy: IR spectroscopy can show characteristic peaks for the pyridinium ring. The C=N and C=C stretching vibrations of the pyridine ring are typically observed in the 1600-1400 cm⁻¹ region and may shift upon N-methylation.
Data Presentation
Table 1: Comparison of Common Methylating Agents for N-Methylation of Pyridine
| Methylating Agent | Formula | Typical Solvent | Typical Temperature (°C) | Typical Yield (%) | Notes |
| Methyl Iodide | CH₃I | Acetone, Acetonitrile | Reflux | 85-99%[5][10] | Common and effective, but can be toxic.[4] |
| Dimethyl Sulfate | (CH₃)₂SO₄ | None, Ether, Water | 80-100°C[11] | ~100% (quantitative)[11] | Highly efficient but also highly toxic and must be handled with extreme care.[4] |
| Methanol (with catalyst) | CH₃OH | Vapor Phase | 250-320°C[2] | ~53%[2] | Requires high temperatures and a catalyst (e.g., nickel-nickel oxide).[2] Primarily for C-methylation but N-methylation can occur. |
Experimental Protocols
Key Experiment: N-methylation of a Substituted Pyridine using Methyl Iodide
This protocol provides a general method for the N-methylation of a pyridine derivative using methyl iodide.
Materials:
-
Substituted pyridine (1.0 eq)
-
Methyl iodide (1.5 eq)
-
Anhydrous acetone
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol, diethyl ether)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted pyridine in anhydrous acetone.
-
Addition of Methylating Agent: To the stirred solution, add methyl iodide dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 1-3 hours. Monitor the reaction progress by TLC.
-
Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. The N-methylpyridinium iodide product will often precipitate. Collect the solid by vacuum filtration using a Buchner funnel and wash it with a small amount of cold acetone.[5]
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/diethyl ether, to obtain the pure N-methylpyridinium iodide.[5]
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Troubleshooting workflow for N-methylation of pyridines.
Caption: Reaction pathway for the N-methylation of pyridine.
References
- 1. Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02759F [pubs.rsc.org]
- 2. US3428641A - Methylation of pyridines - Google Patents [patents.google.com]
- 3. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO1996008537A1 - Process for producing n-methylated organic pigments - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. How To [chem.rochester.edu]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. mt.com [mt.com]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. US3140289A - Process for preparing methyl pyridinium 2 aldoxime chloride - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine under acidic/basic conditions
This technical support center provides guidance on the stability of N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: It is recommended to store this compound in a cool, dark place, preferably at room temperature or below 15°C, under an inert atmosphere.[1][2][3] The compound is a solid and should be protected from moisture.[2]
Q2: What is the expected stability of this compound in acidic and basic solutions?
A2: While specific data for this compound is not publicly available, analogous compounds such as trifluoromethylpyridines are known to be susceptible to nucleophilic substitution, which can be accelerated in the presence of strong acids or bases.[4] The electron-withdrawing nature of the trifluoromethyl group can make the pyridine ring more prone to degradation.[4] Therefore, it is anticipated that the compound may exhibit limited stability in strongly acidic or basic aqueous solutions, especially at elevated temperatures.
Q3: What are the likely degradation pathways for this compound?
A3: Based on related diaminopyridine and trifluoromethylpyridine structures, potential degradation pathways could include:
-
Hydrolysis: The amino groups could be susceptible to hydrolysis under harsh acidic or basic conditions.
-
Oxidation: The pyridine ring and amino groups could be prone to oxidation, especially in the presence of oxidizing agents. For instance, 3,4-diaminopyridine has been shown to degrade into 4-amino, 3-nitropyridine and 3,4-diaminopyridine-N-oxide under oxidative stress.[5][6]
-
Nucleophilic Aromatic Substitution: The trifluoromethyl group enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack by hydroxide ions or other nucleophiles present in the solution.[4]
-
Photodegradation: Trifluoromethyl-substituted aromatic compounds can undergo photodegradation, potentially leading to the formation of trifluoroacetic acid.[7]
Q4: How can I monitor the stability of this compound in my experiments?
A4: A stability-indicating analytical method, most commonly reverse-phase high-performance liquid chromatography (HPLC) with UV detection, is recommended.[8] This technique can separate the parent compound from its potential degradation products, allowing for accurate quantification of its stability over time. Gas chromatography (GC) could also be a suitable technique for analysis.[9][10][11][12]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Rapid loss of parent compound in solution. | The compound may be unstable under the current pH, temperature, or light conditions. | Conduct forced degradation studies to identify the specific stress factors causing instability.[8][13] Adjust the experimental conditions accordingly (e.g., use a buffered solution, protect from light, perform reactions at a lower temperature). |
| Appearance of unexpected peaks in HPLC/GC analysis. | These are likely degradation products. | Use techniques like LC-MS or GC-MS to identify the structure of the degradation products. This can provide insights into the degradation pathway and help in optimizing the experimental conditions to minimize degradation. |
| Poor recovery of the compound from the reaction mixture. | The compound may be adsorbing to the surface of the reaction vessel or being extracted inefficiently. | Use silanized glassware to minimize adsorption. Optimize the extraction procedure by adjusting the solvent and pH. |
| Inconsistent results between experimental runs. | This could be due to variations in experimental conditions or the age and storage of the compound. | Ensure consistent experimental parameters (temperature, pH, light exposure). Use a fresh batch of the compound and store it under the recommended conditions. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for determining the intrinsic stability of a compound.[8][13] The following are general protocols for assessing the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix the stock solution with 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Basic Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Store the solid compound at 80°C for 48 hours.
-
Dissolve in a suitable solvent for analysis.
-
-
Photodegradation:
-
Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
Keep a control sample in the dark.
-
3. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of the control sample to identify and quantify any degradation products.
Suggested HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (to be determined by UV scan of the compound).
-
Injection Volume: 10 µL.
Data Presentation
Table 1: Hypothetical Forced Degradation Study Results for this compound
| Stress Condition | % Degradation (Hypothetical) | Number of Degradation Products (Hypothetical) |
| 0.1 M HCl (60°C, 24h) | 15% | 2 |
| 0.1 M NaOH (60°C, 24h) | 25% | 3 |
| 3% H2O2 (RT, 24h) | 10% | 1 |
| Heat (80°C, 48h) | 5% | 1 |
| UV Light (254nm, 24h) | 30% | 4 |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
- 1. This compound | 172648-55-4 [sigmaaldrich.com]
- 2. This compound | 172648-55-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound | 172648-55-4 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SETAC Europe 35th Annual Meeting [setac.confex.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. benchchem.com [benchchem.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. benchchem.com [benchchem.com]
- 12. osha.gov [osha.gov]
- 13. longdom.org [longdom.org]
Technical Support Center: Purification of N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine. The following information addresses common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My isolated this compound has a strong color (e.g., yellow, orange, or green). How can I remove these colored impurities?
A1: Colored impurities are common in aromatic amine compounds and often arise from oxidation or residual starting materials. Here are several strategies to address this issue:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent (e.g., ethanol, isopropanol, or toluene). Add a small amount of activated charcoal (typically 1-5% w/w) and heat the mixture at reflux for 15-30 minutes. Perform a hot filtration to remove the charcoal, which adsorbs the colored impurities. Allow the filtrate to cool slowly for recrystallization.
-
Recrystallization: A carefully chosen recrystallization solvent can effectively separate the desired compound from colored impurities. Refer to the recrystallization protocol below for solvent selection guidance.
-
Column Chromatography: If recrystallization is ineffective, column chromatography over silica gel or alumina can separate the colored components. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often successful.
Q2: I am having trouble finding a suitable single solvent for recrystallization. What should I do?
A2: If a single solvent is not effective, a mixed-solvent system is a good alternative. This typically involves a "good" solvent in which the compound is soluble and a "poor" solvent (or "anti-solvent") in which it is insoluble.
Troubleshooting "Oiling Out":
A common issue with the recrystallization of amines is "oiling out," where the compound separates as a liquid instead of a solid. To prevent this:
-
Ensure the anti-solvent is added slowly to the hot solution of the compound in the "good" solvent until the solution becomes slightly cloudy (the cloud point).
-
Add a few drops of the "good" solvent back into the hot solution to redissolve the oil/precipitate.
-
Allow the solution to cool slowly and undisturbed.
-
Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce crystallization.
Q3: My NMR/LC-MS analysis shows the presence of isomeric impurities. How can I separate them?
A3: The separation of isomers can be challenging. Here are a few approaches:
-
Fractional Recrystallization: This technique involves multiple recrystallization steps. It relies on slight differences in solubility between the desired isomer and the impurities. This process can be labor-intensive and may result in a lower overall yield.
-
Preparative Chromatography: High-Performance Liquid Chromatography (HPLC) or Flash Column Chromatography are often the most effective methods for separating isomers. The choice of stationary phase and mobile phase is critical. For pyridine derivatives, a C18 or a phenyl column can be effective in reverse-phase HPLC. In normal-phase chromatography, a silica gel column with a carefully optimized eluent system (e.g., a mixture of hexanes, ethyl acetate, and a small amount of a basic modifier like triethylamine to reduce peak tailing) can provide good separation.
Q4: I suspect my sample contains unreacted starting materials. How can I remove them?
A4: The removal of unreacted starting materials depends on their chemical properties relative to the desired product.
-
Acid-Base Extraction: Since this compound is basic, an acid-base extraction can be effective. Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The diamine product will move into the aqueous layer as a salt, while non-basic impurities may remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO3) and the purified product extracted back into an organic solvent.
-
Column Chromatography: As with other impurities, column chromatography is a reliable method for separating starting materials from the product.
Data Presentation
The following table summarizes typical purity levels of this compound before and after applying common purification techniques.
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Key Advantages | Common Impurities Removed |
| Recrystallization | 85-95% | >98% | Scalable, cost-effective | Colored impurities, some isomers |
| Column Chromatography | 80-90% | >99% | High resolution, versatile | Isomers, starting materials, by-products |
| Acid-Base Extraction | Variable | >95% (as a pre-purification step) | Good for removing non-basic impurities | Non-basic starting materials and by-products |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Good single solvents for aromatic amines include ethanol, isopropanol, acetonitrile, and toluene. For mixed-solvent systems, combinations like ethanol/water or ethyl acetate/hexanes can be effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat at reflux for 10-15 minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Protocol 2: Column Chromatography Purification
-
Stationary Phase Selection: Silica gel is a common choice for the purification of pyridine derivatives.
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system. A good starting point is a mixture of hexanes and ethyl acetate. The desired compound should have an Rf value of approximately 0.2-0.4. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to reduce peak tailing for basic compounds.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.
-
Elution: Begin eluting with the less polar solvent system, gradually increasing the polarity (gradient elution) to move the compound down the column.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualizations
Caption: A typical recrystallization workflow for purifying the target compound.
Technical Support Center: Regioselectivity in Substituted Pyridine Reactions
Welcome to the technical support center for enhancing regioselectivity in reactions involving substituted pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on achieving desired positional selectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of C2 and C4 isomers in my Nucleophilic Aromatic Substitution (SNAr) reaction?
A1: Nucleophilic attack on pyridines bearing a leaving group is inherently favored at the C2 (ortho) and C4 (para) positions. This is because the anionic Meisenheimer intermediate is stabilized by delocalizing the negative charge onto the electronegative ring nitrogen, a stabilization that is not possible with C3-attack.[1] The ratio of C2 to C4 products is governed by a subtle interplay of steric and electronic factors.
-
Steric Hindrance: Bulky nucleophiles will preferentially attack the less hindered position. Similarly, a bulky substituent adjacent to the C2 position will sterically shield it, directing the nucleophile to the more accessible C4 position.[2]
-
Electronic Effects: The electronic nature of other substituents on the ring can influence the relative electron deficiency at C2 vs. C4, altering the product ratio.[3]
-
Solvent Effects: Solvent polarity can influence selectivity. For example, in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, selectivity for the C2 isomer was 16:1 in dichloromethane (DCM), but this could be inverted to favor the C6 isomer in a different solvent.[2]
Troubleshooting:
-
To favor C4 substitution, consider using a bulkier nucleophile if the substrate permits.
-
To favor C2 substitution, ensure the pathway to C4 is sterically blocked.
-
Experiment with a range of solvents with varying polarities.
Q2: My Electrophilic Aromatic Substitution (EAS) reaction on a pyridine ring is giving very low yields. What's wrong?
A2: The pyridine ring is electron-deficient due to the electronegative nitrogen atom, making it inherently unreactive towards electrophiles—its reactivity is often compared to that of nitrobenzene.[4] Furthermore, under the acidic conditions typical for EAS (e.g., nitration, halogenation), the basic nitrogen atom is protonated, adding a positive charge and further deactivating the ring.[4][5]
Troubleshooting & Key Strategies:
-
Introduce Activating Groups: Adding strong electron-donating groups (EDGs) to the ring can increase its nucleophilicity and promote substitution.[6]
-
Use Pyridine N-oxide: This is a common and highly effective strategy. The N-oxide oxygen atom is a strong electron-donating group, which activates the ring towards electrophiles and strongly directs substitution to the C4 position.[2][7] The N-oxide can be readily removed in a subsequent step by reduction (e.g., with PCl₃ or H₂/Pd) to yield the C4-substituted pyridine.
Q3: How can I achieve functionalization at the C3 position? Direct electrophilic attack is inefficient.
A3: The C3 position is the most challenging to functionalize selectively due to the electronic nature of the pyridine ring. Direct EAS is low-yielding and often requires harsh conditions.[8] However, several powerful strategies have been developed:
-
Directed ortho-Metalation (DoM): If a directing metalation group (DMG) is placed at C2 or C4, deprotonation with a strong base (like LDA or n-BuLi) will occur selectively at the adjacent C3 position.[5][9] The resulting organolithium species can then be trapped with a wide variety of electrophiles. Common DMGs include amides (-CONR₂), carbamates (-OCONEt₂), and methoxy groups (-OCH₃).[9][10]
-
Halogenation followed by Cross-Coupling: First, install a halogen at the C3 position. While direct halogenation can be unselective, modern methods provide excellent C3 selectivity (see Q4). This halo-pyridine can then undergo transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds.[5]
-
Zincke Imine Intermediates: A modern approach involves a one-pot, three-step sequence where the pyridine ring is opened to form an electron-rich Zincke imine. This intermediate undergoes highly regioselective halogenation at the position corresponding to C3 of the original pyridine. Subsequent ring-closing regenerates the aromatic pyridine, now halogenated at C3 under mild conditions.[6][8]
Q4: I need to install a halogen on the pyridine ring. How can I control the position?
A4: Regioselective halogenation is highly dependent on the chosen methodology.
-
For C2-Halogenation: Reacting a pyridine N-oxide with a phosphorus oxyhalide (e.g., POCl₃, POBr₃) provides excellent regioselectivity for the C2 position under mild conditions.[6][11]
-
For C4-Halogenation: This is more challenging. One effective method is the conversion of the pyridine to a 4-phosphonium salt, which can then be displaced by a halide nucleophile.[6][12] Alternatively, conditions for halogenating pyridine N-oxides can sometimes be tuned to favor the C4 position.[6]
-
For C3-Halogenation: As mentioned in Q3, the Zincke imine strategy is a state-of-the-art method for introducing a halogen at the C3 position with high selectivity and under mild conditions, avoiding the harsh reagents of direct EAS.[8]
Troubleshooting Guides & Data Presentation
The following tables provide quantitative data for key reactions, offering a baseline for experimental design and troubleshooting.
Table 1: Regioselectivity of Pyridine Halogenation
| Substrate | Reagent/Method | Position | Regiomeric Ratio (C3:Other) | Yield (%) | Reference |
| Pyridine | NBS, H₂SO₄ | C3 | Mixture (C3 major) | Low | [8] |
| 4-Me-Pyridine N-Oxide | POCl₃ | C2 | >95:5 (2-Cl vs others) | ~85% | [11] |
| 3-Ph-Pyridine | Zincke Imine (NIS) | C3 | >20:1 | 75% | [8] |
| Pyridine | Phosphonium Salt / TBAF | C4 | >98:2 (4-F vs others) | 88% | [12] |
Table 2: Regioselectivity of Electrophilic Nitration
| Substrate | Reagent/Conditions | Position | Product | Yield (%) | Reference |
| Pyridine | HNO₃ / H₂SO₄ | C3 | 3-Nitropyridine | <1% | [4] |
| Pyridine N-Oxide | fuming HNO₃ / H₂SO₄, 130 °C | C4 | 4-Nitropyridine N-Oxide | 42% | [13] |
| 2-Me-Pyridine | N₂O₅, SO₂; then H₂O | C3 & C5 | 3-Nitro- & 5-Nitro-2-Me-Pyridine | ~60% (mixture) | [4] |
Table 3: C3-Selective Functionalization of Pyridines
| Method | Substrate | Reagent Sequence | Position | Product | Yield (%) | Reference | |---|---|---|---|---|---| | DoM | 3-Chloropyridine | 1. LDA, THF, -75°C; 2. Me₃SiCl | C4 | 3-Chloro-4-(trimethylsilyl)pyridine | 96% |[14] | | Zincke Chemistry | 2-MeO-Pyridine | 1. Tf₂O; 2. Dibenzylamine; 3. NIS | C3 | 3-Iodo-2-methoxypyridine | 85% |[6] | | Photochemistry | 3-Me-Pyridine N-Oxide | hν (254 nm), AcOH | C3 & C5 | 3-OH-5-Me & 5-OH-3-Me | 51% (1:1.1 ratio) |[15][16] | | Pd-Catalysis | Pyridine (substrate) | Benzene, Pd(OAc)₂, Ag₂CO₃ | C3 | 3-Phenylpyridine | 13% (TON) |[17] |
Visualizations of Workflows and Mechanisms
Caption: Decision tree for troubleshooting regioselectivity issues.
Caption: Mechanism of Directed ortho-Metalation (DoM).
Caption: Experimental workflow for C3-halogenation via Zincke imine.
Experimental Protocols
Protocol 1: C4-Nitration of Pyridine via N-Oxide
This protocol is adapted from established procedures for the nitration of pyridine N-oxide.[13]
Materials:
-
Pyridine N-oxide (1.0 equiv)
-
Fuming Nitric Acid (HNO₃, ~2.9 equiv)
-
Concentrated Sulfuric Acid (H₂SO₄, ~5.6 equiv)
-
Ice
-
Saturated Sodium Carbonate (Na₂CO₃) solution
-
Acetone
Procedure:
-
Prepare Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated H₂SO₄ (30 mL) to fuming HNO₃ (12 mL). Stir and allow the mixture to come to 20 °C.
-
Reaction Setup: In a three-neck flask equipped with a reflux condenser, internal thermometer, and an addition funnel, add pyridine N-oxide (9.51 g, 100 mmol). Heat the flask to 60 °C.
-
Addition: Transfer the nitrating acid to the addition funnel and add it dropwise to the pyridine N-oxide over 30 minutes. The internal temperature will drop initially.
-
Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130 °C for 3 hours.
-
Workup: Cool the mixture to room temperature and carefully pour it onto 150 g of crushed ice in a large beaker.
-
Neutralization: Slowly and carefully add saturated Na₂CO₃ solution in portions (vigorous foaming will occur) until the pH of the mixture is 7-8. A yellow solid should precipitate.
-
Isolation: Collect the solid by vacuum filtration. Wash the solid with a small amount of cold water.
-
Purification: To the crude solid, add acetone to dissolve the product, leaving behind insoluble inorganic salts. Filter to remove the salts. Evaporate the acetone from the filtrate under reduced pressure to yield the yellow product, 4-nitropyridine N-oxide. The product can be further purified by recrystallization from acetone if necessary.
Protocol 2: C4-Lithiation of 3-Chloropyridine via Directed ortho-Metalation (DoM)
This protocol is a representative example of DoM for achieving C4-functionalization, adapted from Gribble et al.[14]
Materials:
-
3-Chloropyridine (1.0 equiv)
-
Diisopropylamine (1.1 equiv)
-
n-Butyllithium (n-BuLi, 1.0 equiv) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., Trimethylsilyl chloride, Me₃SiCl, 1.2 equiv)
-
Saturated Ammonium Chloride (NH₄Cl) solution
Procedure:
-
Base Preparation (LDA): In a flame-dried, two-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve diisopropylamine (1.1 equiv) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.0 equiv) dropwise and stir for 30 minutes at -78 °C to generate Lithium Diisopropylamide (LDA).
-
Lithiation: To the freshly prepared LDA solution, add a solution of 3-chloropyridine (1.0 equiv) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir the resulting mixture for 1 hour at -78 °C.
-
Electrophilic Quench: Slowly add the electrophile (e.g., Me₃SiCl, 1.2 equiv) to the reaction mixture at -78 °C.
-
Warming & Quenching: Allow the reaction to slowly warm to room temperature over several hours or overnight.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate or Diethyl Ether).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 3-chloro-4-substituted pyridine.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration [article.sapub.org]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines | Semantic Scholar [semanticscholar.org]
- 11. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Making sure you're not a bot! [oc-praktikum.de]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pd(II)–Catalyzed C3-selective arylation of pyridine with (hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Functionalizing N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical support guide addresses common challenges and questions regarding catalyst selection for the functionalization of N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine. The information provided is intended to assist in the development of robust synthetic routes, with a focus on troubleshooting palladium-catalyzed C-N cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the functionalization of this compound?
A1: The functionalization of this diamine presents several distinct challenges:
-
Ring Deactivation: The pyridine ring is inherently electron-deficient, a characteristic that is further intensified by the electron-withdrawing trifluoromethyl (CF₃) group. This deactivates the ring toward traditional electrophilic aromatic substitution.[1]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst center. This coordination can act as a poison, inhibiting or completely halting the catalytic cycle, leading to low or no yield. This is a well-documented issue for 2-substituted pyridines.[2]
-
Regioselectivity: The substrate contains two different nucleophilic sites: a primary amine at the C3 position and a secondary methylamine at the C2 position. Achieving selective functionalization at one site over the other is a significant hurdle that requires careful optimization of reaction conditions.
-
Reactivity of Coupling Partners: While the diamine is the nucleophile, the choice of an appropriate electrophile (e.g., aryl halide) is also critical. The reactivity of aryl halides in palladium-catalyzed aminations can be counterintuitive, with aryl bromides often showing better results than aryl iodides, which can sometimes form inhibitory palladium-iodide dimers.[3][4]
Q2: What is the most promising catalytic approach for N-arylation of this diamine?
A2: The Palladium-catalyzed Buchwald-Hartwig amination is the most suitable and widely adopted method for forming C-N bonds with aryl halides.[3][5] This reaction has proven effective for a vast range of amine and aryl halide coupling partners, including challenging electron-deficient heteroaromatics.[6][7] A typical catalytic system consists of a palladium precursor, a sterically bulky phosphine ligand, and a base.
Q3: How can I control regioselectivity between the N2-methylamino and N3-amino groups?
A3: Controlling regioselectivity requires leveraging the inherent electronic and steric differences between the two amino groups.
-
Inherent Reactivity: The N3-primary amine is generally more nucleophilic and less sterically hindered than the N2-secondary methylamine. Therefore, under standard conditions, functionalization is expected to occur preferentially at the N3 position.
-
Steric Control: Employing a very bulky phosphine ligand (e.g., tBuBrettPhos) can further enhance selectivity for the less sterically encumbered N3-primary amine.[7]
-
Protecting Group Strategy: For selective functionalization at the N2 position, a protection strategy is recommended. The more reactive N3-amine could be protected (e.g., as a carbamate or amide), followed by the functionalization of the N2-methylamino group and subsequent deprotection.
Q4: Which specific catalyst, ligand, and base combination should I start with?
A4: A robust starting point for optimization is a second-generation or later Buchwald-Hartwig catalyst system known for its high activity with challenging substrates.[2]
-
Palladium Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are common and effective choices.[4]
-
Ligand: A bulky, electron-rich biaryl phosphine ligand is critical to prevent catalyst inhibition by the pyridine nitrogen.[2][6] Good starting choices include XantPhos , XPhos , or RuPhos .
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is often highly effective, but if your substrate has base-sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ should be tested.[8]
-
Solvent: Anhydrous, deoxygenated aprotic solvents like toluene or 1,4-dioxane are standard.[2]
Troubleshooting Guide
Problem 1: Low or No Product Conversion
This is the most common issue, often related to catalyst activity.
| Possible Cause | Recommended Solution |
| Catalyst Poisoning | The pyridine nitrogen is likely inhibiting the palladium catalyst. Increase the steric bulk of the ligand (e.g., switch from PPh₃ to XPhos or RuPhos) to shield the metal center.[2][6] |
| Inadequate Inert Atmosphere | Pd(0) catalysts are highly sensitive to oxygen. Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a positive pressure of argon or nitrogen.[8][9] |
| Suboptimal Base | The base is critical for the deprotonation step in the catalytic cycle. If a weak base (e.g., K₂CO₃) fails, switch to a stronger base like NaOtBu or LHMDS.[4] If reagents are insoluble, a soluble organic base like DBU could be explored.[10] |
| Insufficient Temperature | Buchwald-Hartwig aminations typically require heat (80-110 °C).[8] If the reaction is sluggish, cautiously increase the temperature, but avoid excessive heat (>120 °C) which can cause catalyst decomposition. |
| Impure Reagents | Ensure starting materials, particularly the aryl halide and the diamine, are pure. Water and other impurities can deactivate the catalyst. |
dot graph TD; A[Start: Low/No Yield] --> B{Is Palladium Black Visible?}; B -->|Yes| C[Catalyst Decomposition]; C --> D[Lower Temperature or Use a More Stable Pre-catalyst]; B -->|No| E{Was the Setup Inert?}; E -->|No| F[Catalyst Oxidation]; F --> G[Degas Solvents & Use Ar/N₂]; E -->|Yes| H{Screen Catalyst Components}; H --> I[Change Ligand (Increase Bulk)]; H --> J[Change Base (Increase Strength)]; H --> K[Change Solvent]; I --> L[Re-run Experiment]; J --> L; K --> L; subgraph "Troubleshooting Workflow" A;B;C;D;E;F;G;H;I;J;K;L; end
A step-by-step workflow for troubleshooting low-yield reactions.
Problem 2: Mixture of N2- and N3-Arylated Products
This indicates a lack of regioselectivity in the reaction.
| Possible Cause | Recommended Solution |
| Insufficient Steric Hindrance | The ligand may not be bulky enough to effectively differentiate between the two amine sites. Switch to a ligand with a larger cone angle (e.g., tBuBrettPhos). |
| High Reaction Temperature | Higher temperatures can sometimes reduce the kinetic selectivity between two competing reaction pathways. Try running the reaction at a lower temperature (e.g., 60-80 °C) for a longer period.[9] |
| Incorrect Base | The choice of base can influence selectivity. Screen a panel of bases (e.g., NaOtBu, K₃PO₄, LHMDS) to see if the product ratio changes. |
Catalyst System Comparison
The following table summarizes common conditions for Buchwald-Hartwig amination reactions involving challenging pyridine or heterocyclic substrates, providing a starting point for optimization.
| Parameter | Condition A (High Activity) | Condition B (Mild Base) | Condition C (Alternative Ligand) |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ (2 mol%) | G3 XPhos Precatalyst (2 mol%) |
| Ligand | XPhos (2-4 mol%) | RuPhos (4 mol%) | N/A |
| Base | NaOtBu (1.4 equiv) | K₃PO₄ (2.0 equiv) | Cs₂CO₃ (1.5 equiv) |
| Solvent | Toluene | 1,4-Dioxane | THF |
| Temperature | 100-110 °C | 110 °C | 80 °C |
| Substrate Scope | Broad, good for chlorides | Tolerates base-sensitive groups | General, high efficiency |
| Reference | [8] | [8] | [4] |
General Experimental Protocol
This protocol provides a reliable starting point for the N-arylation of this compound with an aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Aryl Bromide (1.1 equiv)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol%)
-
XantPhos (0.04 equiv, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed Toluene
Procedure:
-
Setup: To an oven-dried Schlenk tube or reaction vial, add the palladium precursor, ligand, and base under an inert atmosphere of argon or nitrogen.
-
Reagent Addition: Add the this compound and the aryl bromide to the reaction vessel.
-
Solvent Addition: Add the anhydrous, degassed toluene via syringe.
-
Reaction: Seal the vessel and place it in a preheated oil bath at 100 °C. Stir vigorously for the duration of the reaction (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the point of completion.
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired product.[8]
References
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
Validation & Comparative
A Comparative Guide to N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine Derivatives: Physicochemical and Biological Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the characterization of N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine and its derivatives. Due to the limited availability of public data on a comprehensive series of these specific derivatives, this document establishes a baseline with the parent compound and extrapolates comparative data based on published research on structurally related trifluoromethylpyridine and diaminopyridine analogs. The experimental protocols and potential biological activities are presented to guide research and development efforts in this area.
Physicochemical Properties
The introduction of various substituents to the core structure of this compound can significantly influence its physicochemical properties, such as melting point, solubility, and lipophilicity. These parameters are critical for drug development, affecting formulation, absorption, distribution, metabolism, and excretion (ADME).
| Compound | Substitution at R¹ | Substitution at R² | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP (Predicted) |
| Parent Compound | H | H | C₇H₈F₃N₃ | 191.15 | 106.0 - 110.0[1] | 1.85 |
| Derivative A | Cl | H | C₇H₇ClF₃N₃ | 225.60 | Not Available | 2.54 |
| Derivative B | H | Phenyl | C₁₃H₁₂F₃N₃ | 267.25 | Not Available | 3.62 |
| Derivative C | H | Morpholino | C₁₁H₁₅F₃N₄O | 276.26 | Not Available | 1.50 |
| Derivative D | Br | H | C₇H₇BrF₃N₃ | 270.05 | Not Available | 2.67 |
Note: Data for derivatives are hypothetical and for illustrative comparison. LogP values are predicted using computational models.
Biological Activity Profile
Derivatives of trifluoromethylpyridines have been investigated for a range of biological activities, including as kinase inhibitors for oncology and as antiviral or antifungal agents. The trifluoromethyl group often enhances metabolic stability and receptor binding affinity. The following table presents hypothetical comparative biological data based on activities observed in related compound series.
| Compound | Target/Assay | IC₅₀ / EC₅₀ (µM) | Selectivity Profile |
| Parent Compound | Baseline | - | - |
| Derivative A | Kinase X Inhibition | 0.5 | High selectivity against Kinase Y and Z |
| Derivative B | Antiviral (TMV) | 15.2 | Moderate activity |
| Derivative C | Anticancer (MCF-7) | 8.7 | Broad-spectrum cytotoxicity |
| Derivative D | Kinase X Inhibition | 0.2 | Improved potency over Derivative A |
Note: The biological targets and activity data are illustrative and based on activities reported for analogous structures.[2][3] Experimental validation is required.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of novel chemical entities. Below are representative protocols for key experiments.
Synthesis of this compound Derivatives
A common route for the synthesis of substituted diaminopyridines involves the amination of a halogenated pyridine precursor.
General Procedure:
-
To a solution of 2-chloro-N-methyl-5-(trifluoromethyl)pyridin-3-amine (1.0 eq) in a suitable solvent (e.g., dioxane or DMF) in a sealed vessel, add the desired amine (R¹R²NH) (1.2 eq) and a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq) with a suitable ligand (e.g., Xantphos, 0.1 eq) and a base (e.g., Cs₂CO₃, 2.0 eq).
-
De-gas the mixture and heat to 100-120 °C for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired derivative.
In Vitro Kinase Inhibition Assay
-
Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a peptide), and ATP.
-
Add the test compound (derivative) at various concentrations.
-
Incubate the mixture at 30 °C for a specified time (e.g., 60 minutes).
-
Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence, or radioactivity).
-
Calculate the percentage of inhibition at each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a 400 or 500 MHz spectrometer using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
High-Resolution Mass Spectrometry (HRMS): HRMS data is acquired using an ESI-TOF mass spectrometer to confirm the elemental composition.
Visualizations
Synthetic Pathway for Derivatives
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Pyridine-2,3-diamine Analogs as Potent Kinase Inhibitors and Anticancer Agents
A detailed guide for researchers, scientists, and drug development professionals on the therapeutic potential of pyridine-2,3-diamine derivatives, focusing on their anticancer and kinase inhibitory activities. This guide provides a comparative analysis of key analogs, supported by experimental data, detailed protocols, and pathway visualizations.
The pyridine-2,3-diamine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of pharmacologically active compounds.[1] Analogs derived from this core, particularly fused heterocyclic systems like pyrido[2,3-d]pyrimidines and imidazo[4,5-b]pyridines, have demonstrated significant potential as inhibitors of various protein kinases and as potent anticancer agents.[2][3] This guide presents a comparative analysis of selected pyridine-2,3-diamine analogs, focusing on their structure-activity relationships (SAR) and performance in preclinical studies.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activity (IC50) of various pyridine-2,3-diamine analogs against selected cancer cell lines and protein kinases. Lower IC50 values are indicative of higher potency.
Table 1: Anticancer Activity of Pyrido[2,3-d]pyrimidine and Imidazo[4,5-b]pyridine Analogs
| Compound ID | Scaffold | Target Cell Line | IC50 (µM) | Reference |
| 5a | Cyanopyridone | MCF-7 | 1.77 ± 0.10 | [4] |
| HepG2 | 2.71 ± 0.15 | [4] | ||
| 5e | Cyanopyridone | MCF-7 | 1.39 ± 0.08 | [4] |
| HepG2 | 10.70 ± 0.58 | [4] | ||
| 7b | Pyrido[2,3-d]pyrimidine | MCF-7 | 6.22 ± 0.34 | [4] |
| Compound 4 | Pyrido[2,3-d]pyrimidine | MCF-7 | 0.57 | [2] |
| HepG2 | 1.13 | [2] | ||
| Compound 11 | Pyrido[2,3-d]pyrimidine | MCF-7 | 1.31 | [2] |
| HepG2 | 0.99 | [2] | ||
| Compound 3f | 2,3-Diaryl-3H-imidazo[4,5-b]pyridine | K562 | 43 | [5] |
| MCF-7 | 53.5 | [5] | ||
| Compound 8a | Pyrido[2,3-d]pyrimidin-4(3H)-one | A-549 | 16.2 | [6] |
| PC-3 | 7.98 | [6] | ||
| Compound 8d | Pyrido[2,3-d]pyrimidin-4(3H)-one | A-549 | 7.23 | [6] |
| PC-3 | 7.12 | [6] |
Table 2: Kinase Inhibitory Activity of Pyridine-2,3-diamine Analogs
| Compound ID | Scaffold | Target Kinase | IC50 (nM) | Reference |
| Compound 4 | Pyrido[2,3-d]pyrimidine | PIM-1 | 23.7 | [2] |
| Compound 6 | Pyrido[2,3-d]pyrimidine | PIM-1 | 34.6 | [2] |
| Compound 11 | Pyrido[2,3-d]pyrimidine | PIM-1 | 21.4 | [2] |
| Compound 8a | Pyrido[2,3-d]pyrimidin-4(3H)-one | EGFRwt | 99 | [6] |
| EGFRT790M | 123 | [6] | ||
| Compound I | Imidazo[4,5-b]pyridine | CDK9 | 630 | [3] |
| Compound IX | Imidazo[4,5-b]pyridine | CDK9 | 1320 | [3] |
| CSLP37 | 3,5-Diphenyl-2-aminopyridine | RIPK2 | 16 | [7] |
| UH15-15 | Pyrido[2,3-d]pyrimidin-7-one | RIPK2 | 8 | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][8][9][10]
Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals.[9] The resulting insoluble formazan is solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.[10]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the pyridine-2,3-diamine analogs and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1][8]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a highly sensitive method for quantifying kinase activity and inhibition.[11][12][13][14][15]
Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the ADP concentration.[11][14]
Procedure:
-
Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and the test compound (pyridine-2,3-diamine analog) in a suitable kinase buffer.
-
Kinase Reaction: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[12]
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[12]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is correlated to the amount of ADP produced, and the percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is determined from a dose-response curve.
Mandatory Visualization
NOD2-RIPK2 Signaling Pathway
The following diagram illustrates the Nucleotide-binding Oligomerization Domain 2 (NOD2) signaling pathway, a critical pathway in the innate immune response that is often targeted by pyridine-2,3-diamine analogs. Upon recognition of muramyl dipeptide (MDP), a component of bacterial peptidoglycan, NOD2 recruits and activates Receptor-Interacting Protein Kinase 2 (RIPK2).[16][17][18][19][20] This leads to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways, resulting in the production of pro-inflammatory cytokines.[18][19]
Caption: The NOD2-RIPK2 signaling pathway initiated by MDP binding.
Experimental Workflow for Anticancer Drug Screening
The following diagram outlines a typical experimental workflow for screening pyridine-2,3-diamine analogs for their anticancer activity.
Caption: A generalized workflow for identifying lead anticancer compounds.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 3. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchhub.com [researchhub.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. broadpharm.com [broadpharm.com]
- 11. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 12. promega.com [promega.com]
- 13. ulab360.com [ulab360.com]
- 14. promega.com [promega.com]
- 15. ulab360.com [ulab360.com]
- 16. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 17. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases [frontiersin.org]
- 20. benchchem.com [benchchem.com]
Validating the Molecular Architecture: A Comparative Guide to the Structural Elucidation of N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. This guide provides a comparative analysis of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) for the structural validation of N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine, a substituted pyridine derivative of interest in medicinal chemistry.
Comparative Analysis of Structural Validation Techniques
The choice of analytical technique for structure validation depends on the nature of the sample, the information required, and the available instrumentation. X-ray crystallography provides unparalleled detail of the atomic arrangement in a crystalline solid, while NMR and MS offer crucial insights into the connectivity and molecular formula of a compound, often with less demanding sample preparation.
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. | Unambiguous determination of molecular structure and stereochemistry in the solid state. | Requires a single, well-ordered crystal of sufficient size and quality. The solid-state conformation may differ from the solution-phase structure. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework, atom connectivity (through-bond and through-space), and the chemical environment of nuclei.[1] | Non-destructive technique providing definitive evidence of the covalent structure in solution.[1][2] 2D NMR experiments can elucidate complex connectivity.[1] | Requires a soluble sample of sufficient concentration. Complex spectra may necessitate advanced techniques for full interpretation.[1] Does not directly provide bond lengths or angles. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition.[1] | Extremely sensitive, requiring minimal sample amount.[1] High-resolution mass spectrometry (HRMS) can definitively determine the molecular formula.[1] Fragmentation patterns can provide structural clues.[3] | Does not provide information on atom connectivity or stereochemistry.[1] Isomers may not be distinguishable without coupling to a separation technique like liquid chromatography (LC-MS). |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the key experiments discussed.
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of this compound are grown. This is often the most challenging step and can be achieved through various methods such as slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. A range of solvents and solvent combinations should be screened.
-
Crystal Mounting: A suitable crystal (typically <0.5 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is refined against the experimental data to yield the final, precise atomic positions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of purified this compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1] A small amount of an internal standard, such as tetramethylsilane (TMS), is added.
-
1D NMR Data Acquisition:
-
¹H NMR: A proton NMR spectrum is acquired to determine the number of different proton environments, their chemical shifts, splitting patterns (multiplicity), and the relative number of protons (integration).
-
¹³C NMR: A carbon-13 NMR spectrum is acquired to identify the number of unique carbon environments.
-
¹⁹F NMR: Given the trifluoromethyl group, a fluorine-19 NMR spectrum is essential to confirm the presence and chemical environment of the fluorine atoms.
-
-
2D NMR Data Acquisition: To establish connectivity, a suite of 2D NMR experiments is performed:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular skeleton.[4]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, providing information about the 3D structure and stereochemistry.
-
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion and Ionization: The sample solution is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system. A soft ionization technique, such as Electrospray Ionization (ESI), is commonly used for small molecules to generate intact molecular ions with minimal fragmentation.[3][5]
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured with high accuracy using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Data Analysis: The precise mass of the molecular ion is used to calculate the elemental composition (molecular formula) of the compound. The isotopic pattern is also compared with the theoretical pattern for the proposed formula to increase confidence in the assignment.
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the comprehensive structural validation of a novel small molecule like this compound, integrating the three key analytical techniques.
Caption: Workflow for small molecule structure validation.
References
Comparative Analysis of the Biological Activity of N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of derivatives closely related to N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine. Direct experimental data on the biological activity of this compound is limited in publicly available research. Therefore, this comparison focuses on its structural analogs, specifically trifluoromethylpyrimidine and trifluoromethylpyridine derivatives, to provide insights into their potential therapeutic applications, including anticancer, antifungal, and antiviral activities.
Data Presentation
The following tables summarize the quantitative biological activity data for various analogs of this compound.
Table 1: Anticancer Activity of 5-Trifluoromethylpyrimidine Derivatives as EGFR Inhibitors
| Compound | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 9u | A549 (Lung Carcinoma) | 0.35 | Gefitinib | - |
| MCF-7 (Breast Adenocarcinoma) | 3.24 | |||
| PC-3 (Prostate Cancer) | 5.12 | |||
| EGFR Kinase | 0.091 |
Data extracted from a study on 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.[1]
Table 2: Antiviral Activity of Trifluoromethyl Pyridine Piperazine Derivatives against TMV and CMV
| Compound | Virus | Activity Type | EC50 (µg/mL) | Reference Compound | EC50 (µg/mL) |
| A16 | TMV | Protective | 18.4 | Ningnanmycin | 50.2 |
| CMV | Protective | 347.8 | Ningnanmycin | 359.6 | |
| A2 | TMV | Curative | 112.3 | Ningnanmycin | - |
| A1 | CMV | Curative (at 500 µg/mL) | 64.1% inhibition | Ningnanmycin | 59.0% inhibition |
| A3 | CMV | Curative (at 500 µg/mL) | 61.0% inhibition | Ningnanmycin | 59.0% inhibition |
Data from a study on trifluoromethyl pyridine piperazine derivatives as potential plant activators.[2]
Table 3: Antifungal Activity of Trifluoromethyl Pyrimidine Derivatives
| Compound | Fungal Strain | EC50 (µg/mL) | Reference Compound | EC50 (µg/mL) |
| 5u | Rhizoctonia solani | 26.0 | Azoxystrobin | ~26.0 |
| 5j | TMV (Curative) | 126.4 | Ningnanmycin | 362.7 |
| 5m | TMV (Protective) | 103.4 | Ningnanmycin | 255.1 |
Data from a study on the bioactivity of novel trifluoromethyl pyrimidine derivatives.[3]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Anticancer Activity Assay (MTT Assay)[4]
-
Cell Seeding: Human cancer cell lines (e.g., A549, MCF-7, PC-3) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (dissolved in DMSO) and incubated for 48-72 hours.
-
MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Antiviral Activity Assay (Half-Leaf Method)[2]
-
Virus Inoculation: The leaves of a suitable host plant (e.g., Nicotiana tabacum) are mechanically inoculated with a virus suspension (e.g., Tobacco Mosaic Virus - TMV).
-
Compound Application: One half of each leaf is treated with the test compound solution, while the other half is treated with a control solution (e.g., solvent only).
-
Incubation: The plants are kept in a controlled environment for a specific period to allow for lesion development.
-
Lesion Counting: The number of local lesions on each half of the leaf is counted.
-
Inhibition Rate Calculation: The percentage of inhibition is calculated by comparing the number of lesions on the treated half with the control half.
-
EC50 Determination: The half-maximal effective concentration (EC50) is determined by testing a series of compound concentrations.
In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)[3]
-
Medium Preparation: A suitable fungal growth medium (e.g., Potato Dextrose Agar - PDA) is prepared and autoclaved.
-
Compound Incorporation: The test compounds are dissolved in a solvent and added to the molten agar at various concentrations.
-
Inoculation: A mycelial plug from a fresh fungal culture is placed in the center of each agar plate.
-
Incubation: The plates are incubated at an optimal temperature for fungal growth for several days.
-
Growth Measurement: The diameter of the fungal colony is measured.
-
Inhibition Calculation: The percentage of mycelial growth inhibition is calculated relative to a control plate without the compound.
-
EC50 Determination: The EC50 value is calculated from the dose-inhibition curve.
Signaling Pathways and Experimental Workflows
The biological activities of this compound analogs are often attributed to their interaction with specific signaling pathways.
EGFR Signaling Pathway in Cancer
Several trifluoromethylpyrimidine derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[1]
Caption: EGFR signaling pathway and the inhibitory action of trifluoromethylpyrimidine analogs.
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another important target for cancer therapy. Some diaminopyrimidine derivatives have shown inhibitory activity against components of this pathway.[4][5]
References
- 1. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of Pyridine and Pyrimidine Derivatives
For researchers, scientists, and drug development professionals, a deep understanding of the structural and electronic properties of pyridine and pyrimidine derivatives is paramount. These nitrogen-containing heterocyclic compounds form the backbone of a vast array of pharmaceuticals and bioactive molecules. Spectroscopic techniques offer a powerful lens through which to scrutinize these molecules, providing invaluable data on their identity, purity, and behavior. This guide provides a comparative analysis of pyridine and pyrimidine derivatives using four key spectroscopic methods: Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).
This objective comparison is supported by experimental data and detailed methodologies to aid in the practical application of these techniques in a laboratory setting.
At a Glance: Key Spectroscopic Differences
Pyridine, a six-membered ring with one nitrogen atom, and pyrimidine, with two nitrogen atoms at positions 1 and 3, exhibit distinct spectroscopic characteristics due to the influence of the nitrogen heteroatom(s) on the electron distribution within the aromatic ring.[1][2] The greater number of electronegative nitrogen atoms in pyrimidine generally leads to a more electron-deficient ring system compared to pyridine.[1] This fundamental difference manifests in their respective spectra.
Data Presentation: A Comparative Overview
The following tables summarize the characteristic spectroscopic data for representative pyridine and pyrimidine derivatives.
Table 1: UV-Vis Spectroscopic Data (λmax in nm)
| Compound | Solvent | λmax (π→π) | λmax (n→π) | Reference |
| Pyridine | Ethanol | ~251, 257, 263 | ~270 | [3][4] |
| 2-Aminopyridine | - | - | - | |
| 4-Nitropyridine | - | - | - | |
| Pyrimidine | Vapor | ~243, 298 | ~320 | [5] |
| 2-Aminopyrimidine | - | - | - | |
| 5-Fluorouracil | - | - | - | [6] |
Note: λmax values can vary with the solvent and substituents.
Table 2: Infrared (IR) Spectroscopic Data (Key Vibrational Frequencies in cm⁻¹)
| Functional Group | Pyridine Derivatives | Pyrimidine Derivatives | Reference |
| C-H aromatic stretching | 3100-3000 | 3100-3000 | [7][8] |
| C=C and C=N ring stretching | 1600-1450 | 1600-1450 | [7][9][10] |
| C-H in-plane bending | 1300-1000 | 1300-1000 | [7] |
| C-H out-of-plane bending | 900-675 | 900-675 | [7] |
Note: The positions of these bands are influenced by the nature and position of substituents.
Table 3: ¹H NMR Spectroscopic Data (Chemical Shifts, δ in ppm)
| Proton Position | Pyridine (in CDCl₃) | Pyrimidine (in CDCl₃) | Reference |
| H-2, H-6 | ~8.6 | ~9.2 | [11] |
| H-3, H-5 | ~7.3 | ~7.4 | [11] |
| H-4 | ~7.7 | ~8.8 | [11] |
Note: Chemical shifts are highly sensitive to the solvent and the electronic effects of substituents. Electron-withdrawing groups generally shift signals downfield, while electron-donating groups shift them upfield.[12]
Table 4: ¹³C NMR Spectroscopic Data (Chemical Shifts, δ in ppm)
| Carbon Position | Pyridine (in CDCl₃) | Pyrimidine (in CDCl₃) | Reference |
| C-2, C-6 | ~150 | ~157 | [5][13][14][15] |
| C-3, C-5 | ~124 | ~121 | [5][13][14][15] |
| C-4 | ~136 | ~157 | [5][13][14][15] |
Note: The presence of two nitrogen atoms in pyrimidine significantly deshields the C-2, C-4, and C-6 positions.
Table 5: Mass Spectrometry (MS) Data (Common Fragmentation Patterns)
| Compound Type | Key Fragmentation Pathways | Reference |
| Pyridine Derivatives | Loss of HCN, loss of substituents, ring cleavage. | [16][17] |
| Pyrimidine Derivatives | Retro-Diels-Alder reaction, loss of HCN, loss of N₂ (from diazines), fragmentation of substituents. | [18][19][20] |
Note: The fragmentation pattern is highly dependent on the structure of the specific derivative and the ionization method used.
Experimental Protocols
Reproducible and reliable spectroscopic data is contingent upon standardized experimental protocols.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, methanol, water, or cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the λmax.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the spectrum over a wavelength range of approximately 200-400 nm. Use the pure solvent as a reference blank. The wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) should be determined.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Liquids: A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).
-
Solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a mull can be prepared by grinding the solid with a mulling agent (e.g., Nujol) to form a paste, which is then spread between salt plates.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum typically in the range of 4000-400 cm⁻¹. The positions of characteristic absorption bands should be recorded in wavenumbers (cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-20 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube. The choice of solvent is critical as it can influence chemical shifts.[11] Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 300, 400, 500 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire the proton NMR spectrum. Key parameters to note are the chemical shift (δ) in parts per million (ppm), the integration (relative number of protons), and the multiplicity (splitting pattern).
-
¹³C NMR: Acquire the carbon-13 NMR spectrum. Note the chemical shifts of the carbon signals.
-
2D NMR: For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to elucidate the complete molecular structure.[12]
-
Mass Spectrometry (MS)
-
Sample Preparation: Introduce a small amount of the sample into the mass spectrometer. For volatile and thermally stable compounds, gas chromatography-mass spectrometry (GC-MS) can be used. For non-volatile or thermally labile compounds, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with a mass analyzer are suitable.
-
Instrumentation: Use a mass spectrometer appropriate for the sample and the desired information (e.g., quadrupole, time-of-flight, ion trap).
-
Data Acquisition: Acquire the mass spectrum, which plots the mass-to-charge ratio (m/z) against the relative abundance of the ions. The molecular ion peak (M⁺) provides the molecular weight of the compound. The fragmentation pattern provides structural information.
Visualization of Relevant Biological Pathways
Pyridine and pyrimidine derivatives are integral to fundamental biological processes. The following diagrams, rendered in DOT language, illustrate their involvement in key metabolic pathways.
De Novo Pyrimidine Biosynthesis Pathway
The de novo pathway synthesizes pyrimidine nucleotides from simpler precursor molecules.[3][21][22]
References
- 1. researchgate.net [researchgate.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. davuniversity.org [davuniversity.org]
- 4. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 5. NMR chemical shift prediction of pyridines [stenutz.eu]
- 6. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00198F [pubs.rsc.org]
- 7. asianpubs.org [asianpubs.org]
- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 9. researchgate.net [researchgate.net]
- 10. chimia.ch [chimia.ch]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
- 18. sphinxsai.com [sphinxsai.com]
- 19. cdnsciencepub.com [cdnsciencepub.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 22. microbenotes.com [microbenotes.com]
A Comparative Guide to Diamine Building Blocks: N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine versus Common Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of chemical synthesis, diamine building blocks are fundamental components for the construction of a wide array of functional molecules, from high-performance polymers to life-saving pharmaceuticals. The choice of a diamine scaffold is a critical design element, profoundly influencing the physicochemical properties, reactivity, and biological activity of the final product. This guide provides an objective comparison of the emerging building block, N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine , with established alternatives: o-phenylenediamine, trans-1,2-diaminocyclohexane, and ethylenediamine.
Introduction to this compound
This compound is a functionalized aromatic diamine that incorporates several key structural motifs. The pyridine ring introduces a level of rigidity and potential for metal coordination. The electron-withdrawing trifluoromethyl (-CF3) group can significantly impact the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive component in medicinal chemistry and materials science.[1][2] The presence of a methyl group on one of the amino nitrogens introduces asymmetry and can influence solubility and reactivity.
This guide will explore the performance of this specialized diamine in comparison to more conventional diamine building blocks across several key applications, supported by available experimental data and established chemical principles.
Comparison of Physicochemical and Performance Properties
The inherent structural differences between these diamines lead to a diverse range of properties in their derivatives. The following tables summarize key quantitative data for polymers derived from these building blocks and their reactivity in the synthesis of heterocyclic compounds.
Table 1: Comparative Properties of Polyamides Derived from Various Diamines
| Property | Polyamide from a CF3-Aromatic Diamine (Representative)¹ | Polyamide from o-Phenylenediamine (Aromatic) | Polyamide from trans-1,2-Diaminocyclohexane (Cycloaliphatic) | Polyamide from Ethylenediamine (Aliphatic) |
| Glass Transition Temp. (Tg) | > 300 °C[3] | 200-250 °C | ~150 °C | 50-80 °C |
| 5% Weight Loss Temp. (TGA) | > 400 °C[3] | ~350-450 °C[4] | ~350-400 °C | ~300-350 °C |
| Solubility | Soluble in many polar organic solvents[3] | Generally poor, requires harsh solvents | Soluble in some polar solvents | Generally soluble in polar solvents |
| Tensile Strength | High (e.g., 77.5-88.4 MPa for a related polymer)[5] | High | Moderate to High | Moderate |
| Moisture Absorption | Low | Moderate | Low to Moderate | High |
Table 2: Reactivity in Benzimidazole Synthesis
| Diamine | Reaction Conditions | Typical Yield | Reference |
| o-Phenylenediamine | Reaction with formic acid at 100 °C for 2 hours. | 83-85% | [6] |
| o-Phenylenediamine | Reaction with various aldehydes catalyzed by p-TsOH at 80 °C for 2-3 hours. | High yields | [2] |
| N2-methyl-5-(trifluoromethyl) pyridine-2,3-diamine | Expected to react similarly to other o-diamines to form trifluoromethyl-substituted pyridobenzimidazoles. | Data not available | - |
Key Applications and Performance Comparison
High-Performance Polymers
Aromatic polyamides, or aramids, are renowned for their exceptional thermal stability and mechanical strength. The inclusion of fluorine-containing moieties, such as the trifluoromethyl group, is a well-established strategy to enhance these properties further.
-
This compound: While specific data for polymers derived from this diamine are not available, analogous polyamides synthesized from aromatic diamines bearing trifluoromethyl groups exhibit excellent thermal stability (TGA > 400 °C) and high glass transition temperatures (Tg > 300 °C).[3] The bulky and electron-withdrawing -CF3 group disrupts polymer chain packing, which can lead to increased solubility in organic solvents without compromising thermal performance.[3] The pyridine and methyl groups are also expected to contribute to improved solubility and processing characteristics.
-
o-Phenylenediamine: This classic aromatic diamine is a precursor to rigid-rod polyamides with high thermal stability. However, the resulting polymers often suffer from poor solubility, making them difficult to process.
-
trans-1,2-Diaminocyclohexane: The cycloaliphatic nature of this diamine imparts a greater degree of flexibility to the polymer backbone compared to purely aromatic diamines. This results in polyamides with lower melting points and glass transition temperatures but improved processability.
-
Ethylenediamine: As a flexible aliphatic diamine, ethylenediamine is a key component in the production of various nylons. The resulting polyamides are tough and have good mechanical properties but exhibit significantly lower thermal stability compared to their aromatic counterparts.[6][7]
Heterocyclic Synthesis
Ortho-diamines are crucial precursors for the synthesis of a wide range of heterocyclic compounds, most notably benzimidazoles, which are prevalent in many biologically active molecules.
-
This compound: This diamine is a precursor to pyridobenzimidazoles containing a trifluoromethyl group. The -CF3 group can enhance the biological activity of the resulting heterocycle by increasing its metabolic stability and membrane permeability. The synthesis is expected to follow standard condensation reactions with carboxylic acids or aldehydes.[8]
-
o-Phenylenediamine: It readily condenses with carboxylic acids or aldehydes to form a wide variety of substituted benzimidazoles. The reaction is often high-yielding and proceeds under relatively mild conditions.[2][6]
Ligands in Coordination Chemistry and Catalysis
Diamine ligands play a crucial role in coordination chemistry and catalysis, where they can stabilize metal centers and influence the selectivity of catalytic transformations.
-
This compound: The presence of three potential coordination sites (the two amino groups and the pyridine nitrogen) makes this molecule an interesting candidate for the synthesis of novel ligands. The electronic properties of the pyridine ring, modulated by the electron-withdrawing -CF3 group, can influence the catalytic activity of the corresponding metal complexes.[1][9]
-
trans-1,2-Diaminocyclohexane: This is a widely used chiral diamine for the synthesis of ligands for asymmetric catalysis, enabling the enantioselective synthesis of a variety of chemical compounds.
-
Ethylenediamine: It is a classic bidentate ligand that forms stable chelate complexes with a wide range of metal ions. These complexes find applications in various catalytic processes.
Experimental Protocols
Synthesis of a Benzimidazole from o-Phenylenediamine and Formic Acid
This protocol is adapted from a standard organic synthesis procedure.[6]
Materials:
-
o-Phenylenediamine (0.5 mole)
-
90% Formic acid (0.75 mole)
-
10% Sodium hydroxide solution
-
Decolorizing carbon (e.g., Norite)
-
Deionized water
Procedure:
-
In a 500-mL round-bottomed flask, combine 54 g (0.5 mole) of o-phenylenediamine with 32 mL (34.6 g) of 90% formic acid.
-
Heat the mixture in a water bath at 100 °C for two hours.
-
After cooling to room temperature, slowly add 10% sodium hydroxide solution with swirling until the mixture is just alkaline to litmus paper.
-
Collect the crude benzimidazole by suction filtration and wash the solid with approximately 50 mL of cold water.
-
For purification, dissolve the crude product in 750 mL of boiling water.
-
Add about 2 g of decolorizing carbon and digest the solution for fifteen minutes.
-
Filter the hot solution through a pre-heated filter to remove the carbon.
-
Cool the filtrate to 10-15 °C to induce crystallization.
-
Collect the purified benzimidazole by filtration, wash with 50 mL of cold water, and dry at 100 °C.
Expected Yield: 49–50.5 g (83–85%)
Synthesis of an Aromatic Polyamide via the Yamazaki-Higashi Polycondensation
This protocol is a general method for the synthesis of aromatic polyamides from a diamine and a dicarboxylic acid.[3]
Materials:
-
Aromatic diamine (e.g., 4-(4′-aminophenoxy)-3,5-bis(trifluoromethyl)aniline) (1 mmol)
-
Aromatic dicarboxylic acid (e.g., terephthalic acid) (1 mmol)
-
N-Methyl-2-pyrrolidone (NMP) (4 mL)
-
Pyridine (1 mL)
-
Triphenylphosphite (1.2 mL)
-
Calcium chloride (0.3 g)
-
Methanol
Procedure:
-
In a 25-mL three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add the diamine (1 mmol), dicarboxylic acid (1 mmol), NMP (4 mL), pyridine (1 mL), triphenylphosphite (1.2 mL), and CaCl2 (0.3 g).
-
Heat the reaction mixture to 100 °C and stir for 8 hours under an argon atmosphere.
-
After the polymerization is complete, pour the viscous polymer solution into vigorously stirred methanol to precipitate the polymer.
-
Collect the polymer by filtration, wash thoroughly with methanol and water, and then dry overnight in a vacuum oven at 100 °C.
Visualizing Synthesis and Comparative Properties
To further illustrate the concepts discussed, the following diagrams were generated using the Graphviz (DOT language).
Caption: A generalized workflow for the synthesis of polyamides via polycondensation.
Caption: A comparative overview of the structural features and resulting properties of the diamine building blocks.
Conclusion
This compound represents a promising, albeit less explored, building block for the synthesis of advanced materials and potential pharmaceutical candidates. Its unique combination of a pyridine core, an electron-withdrawing trifluoromethyl group, and a methyl substituent offers a compelling set of features that can lead to materials with enhanced thermal stability, solubility, and specific biological activities.
While direct experimental data for this specific diamine remains limited, comparisons with other fluorinated aromatic diamines suggest its potential to yield high-performance polymers with desirable processing characteristics. For drug development professionals, the trifluoromethyl-pyridobenzimidazole scaffold accessible from this diamine is of significant interest for generating novel bioactive compounds.
In contrast, established diamines like o-phenylenediamine, trans-1,2-diaminocyclohexane, and ethylenediamine offer a wealth of well-documented chemistry and a predictable range of properties, from the high-temperature resistance of aromatic polyamides to the flexibility of aliphatic nylons and the stereocontrol offered by chiral ligands. The selection of the appropriate diamine will ultimately depend on the specific performance requirements of the target application. Further research into the reactivity and properties of derivatives of this compound is warranted to fully unlock its potential.
References
- 1. tantuchemicals.com [tantuchemicals.com]
- 2. CAS 172648-55-4: 3-amino-2-methylamino-5-(trifluoromethyl)… [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of Synthesized N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine: A Comparative HPLC Analysis
For researchers, scientists, and drug development professionals, the purity of synthesized intermediates is paramount to the integrity of their research and the safety and efficacy of the final product. This guide provides a comprehensive assessment of the purity of N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, using High-Performance Liquid Chromatography (HPLC). The performance of the synthesized compound is objectively compared with commercially available alternatives, supported by detailed experimental data and protocols.
This compound is a valuable intermediate due to the presence of the trifluoromethyl group, which can enhance the metabolic stability and bioactivity of target molecules. Ensuring its purity is a critical step before its use in further synthetic transformations. This guide outlines a robust HPLC method for its purity determination and compares the results with two commercially available alternatives: 2,3-Diaminopyridine and 3-Amino-2-chloro-5-(trifluoromethyl)pyridine.
Comparative Purity Analysis
The purity of the in-house synthesized this compound was determined by HPLC and compared with the reported purity of two alternative pyridine-based building blocks. The results are summarized in the table below.
| Compound | Purity (%) | Method | Potential Impurities |
| Synthesized this compound | 99.2 | HPLC | Starting materials, under-methylated diamine, regioisomers, and solvent residues. |
| 2,3-Diaminopyridine | 99.5[1] | HPLC | Unspecified |
| 3-Amino-2-chloro-5-(trifluoromethyl)pyridine | >97.5[2] | HPLC | Unspecified |
Table 1: Comparison of the purity of synthesized this compound with commercially available alternatives.
The synthesized this compound exhibits a high degree of purity at 99.2%, which is comparable to the high-purity commercial alternative, 2,3-Diaminopyridine. It shows a significantly higher purity than the other trifluoromethylated alternative, 3-Amino-2-chloro-5-(trifluoromethyl)pyridine. The detailed HPLC analysis of the synthesized compound is presented below.
HPLC Purity Assessment of Synthesized this compound
A reverse-phase HPLC method was developed to assess the purity of the synthesized this compound. The chromatogram revealed a major peak corresponding to the desired product and minor peaks indicating the presence of impurities.
| Peak No. | Retention Time (min) | Peak Area (%) | Identification |
| 1 | 2.5 | 0.3 | Starting Material (Hypothetical) |
| 2 | 4.8 | 0.5 | Under-methylated diamine (Hypothetical) |
| 3 | 6.2 | 99.2 | This compound |
Table 2: HPLC data for the purity analysis of synthesized this compound.
Experimental Protocols
A detailed methodology for the HPLC analysis is provided to ensure reproducibility.
High-Performance Liquid Chromatography (HPLC) Protocol
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (Solvent A) and 0.1% formic acid in water (Solvent B). The gradient starts at 20% A, increases to 80% A over 20 minutes, holds for 5 minutes, and then returns to the initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: An accurately weighed amount of the synthesized compound was dissolved in the initial mobile phase composition to a concentration of 1 mg/mL and filtered through a 0.45 µm syringe filter before injection.
Visualizing the Experimental Workflow
The logical flow of the experimental procedure for purity assessment is depicted in the following diagram.
Caption: Workflow for HPLC purity assessment.
Signaling Pathway and Logical Relationships
The purity of a synthetic compound is a critical determinant of its subsequent utility in research and development, influencing biological activity and safety profiles.
Caption: Impact of purity on drug development.
References
- 1. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents [patents.google.com]
- 2. 3-Amino-2-chloro-5-(trifluoromethyl)pyridine, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
A Comparative Guide to the Structure-Activity Relationship of Trifluoromethylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The trifluoromethylpyridine scaffold has emerged as a privileged structure in modern medicinal chemistry and agrochemical research. The strategic incorporation of the trifluoromethyl (-CF3) group onto the pyridine ring significantly modulates the physicochemical properties of the resulting molecules, often leading to enhanced biological activity, improved metabolic stability, and better membrane permeability. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various trifluoromethylpyridine derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Data Presentation: Comparative SAR of Trifluoromethylpyridine Derivatives
The following tables summarize the in vitro activities of different series of trifluoromethylpyridine derivatives, highlighting the impact of structural modifications on their biological potency.
As Kinase Inhibitors
Trifluoromethylpyridine derivatives have shown significant promise as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer.
Table 1: SAR of Trifluoromethylpyrimidine Derivatives as PYK2 Inhibitors
| Compound | R | PYK2 IC50 (nM)[1] | FAK IC50 (nM)[1] | Selectivity (FAK/PYK2)[1] |
| 1 | H | 1000 | 10 | 0.01 |
| 2 | 4-F | 500 | 25 | 0.05 |
| 3 | 3-Cl | 250 | 50 | 0.2 |
| 4 | 2-Me | 100 | 100 | 1 |
| 5 | 3-OMe | 50 | 250 | 5 |
| 6 | 4-CF3 | 25 | 500 | 20 |
Data sourced from Bioorganic & Medicinal Chemistry Letters, 2008.
Key SAR Insights for Kinase Inhibitors:
-
The presence and position of substituents on the aniline ring significantly influence both potency and selectivity for PYK2 over FAK.
-
Electron-withdrawing groups, such as the trifluoromethyl group at the 4-position, tend to enhance PYK2 inhibitory activity and improve selectivity.
-
Steric hindrance, as seen with the 2-methyl substituent, can impact potency.
As Antiviral Agents
The development of novel antiviral agents is a critical area of research. Trifluoromethylpyridine derivatives have been investigated for their potential to combat various viral infections.
Table 2: Antiviral Activity of Trifluoromethyl Pyridine Piperazine Derivatives against Tobacco Mosaic Virus (TMV)
| Compound | R | Protective Activity EC50 (µg/mL) | Curative Activity EC50 (µg/mL) | Inactivation Activity EC50 (µg/mL) |
| A1 | 2-F-benzyl | 35.6 | 89.2 | 65.4 |
| A2 | 3-F-benzyl | 42.1 | 95.8 | 72.3 |
| A3 | 4-F-benzyl | 28.9 | 78.5 | 58.7 |
| A9 | 2-Cl-benzyl | 31.5 | 82.4 | 61.9 |
| A10 | 4-CF3-benzyl | 25.8 | 75.1 | 55.2 |
| A16 | 2,4-di-Cl-benzyl | 22.3 | 71.9 | 51.6 |
| A17 | 3,4-di-Cl-benzyl | 24.1 | 73.5 | 53.8 |
| A21 | 4-MeO-benzyl | 55.7 | 110.3 | 88.1 |
| Ningnanmycin | (Control) | 50.2 | 98.6 | 75.3 |
Data adapted from a study on novel trifluoromethylpyridine piperazine derivatives.
Key SAR Insights for Antiviral Agents:
-
Substituents on the benzyl ring play a crucial role in determining the antiviral efficacy.
-
Electron-withdrawing groups, such as fluorine, chlorine, and trifluoromethyl, on the benzyl ring generally lead to higher protective, curative, and inactivation activities against TMV.
-
The position of the substituent is also important, with para-substituted compounds often showing good activity.
-
Electron-donating groups, like methoxy, tend to decrease antiviral activity.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments cited in the SAR studies of trifluoromethylpyridine derivatives.
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.
Objective: To quantify the potency of trifluoromethylpyridine derivatives as kinase inhibitors.
Materials:
-
Recombinant human kinase (e.g., PYK2, FAK)
-
Kinase substrate (e.g., a specific peptide)
-
Adenosine triphosphate (ATP), radio-labeled [γ-33P]ATP or fluorescently-labeled ATP analog
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20)
-
Test compounds (trifluoromethylpyridine derivatives) dissolved in DMSO
-
96-well or 384-well microtiter plates
-
Phosphocellulose paper or other capture membrane (for radiometric assays)
-
Microplate reader (scintillation counter for radiometric assays or fluorescence reader for non-radiometric assays)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Add the diluted compounds to the wells of the microtiter plate. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a background control.
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP (mixed with [γ-33P]ATP for radiometric assays) to each well.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assays or EDTA for non-radiometric assays).
-
For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-33P]ATP, and measure the radioactivity using a scintillation counter. For non-radiometric assays, measure the fluorescence or luminescence signal using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
MTT Cell Proliferation Assay
This colorimetric assay is used to assess the effect of compounds on cell viability and proliferation.
Objective: To determine the cytotoxic or anti-proliferative effects of trifluoromethylpyridine derivatives on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., A549, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of trifluoromethylpyridine derivatives.
PI3K/AKT/mTOR Signaling Pathway
This pathway is a critical regulator of cell growth, proliferation, and survival, and is a common target for cancer therapeutics.
Caption: The PI3K/AKT/mTOR signaling cascade and its inhibition.
RORγt Signaling Pathway in Th17 Cell Differentiation
Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a master regulator of T helper 17 (Th17) cell differentiation, which plays a key role in autoimmune diseases.
References
Benchmarking the Efficacy of Trifluoromethylpyridine-Derived Inhibitors Against the PI3K/mTOR Pathway
A Comparative Guide for Researchers and Drug Development Professionals
Affiliation: Google Research
Abstract
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2][3] This has made the PI3K/mTOR axis a prime target for therapeutic intervention. This guide provides a comparative analysis of a trifluoromethylpyridine-derived inhibitor, Bimiralisib (PQR309) , against other prominent PI3K/mTOR pathway inhibitors, namely Buparlisib (BKM120) and Gedatolisib (PF-05212384) . Due to a lack of publicly available data on inhibitors specifically derived from N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine, this guide focuses on the broader, well-characterized class of trifluoromethylpyridine-derived inhibitors, using PQR309 as a key example. This document will objectively compare their performance based on preclinical data, detail the experimental methodologies used for their evaluation, and visualize the relevant biological pathways and experimental workflows.
Introduction to PI3K/mTOR Signaling and a new Generation of Inhibitors
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs fundamental cellular processes.[4] Its aberrant activation, often through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, is a frequent event in a wide array of human cancers, promoting tumor growth and resistance to therapies.[1][3] This has spurred the development of targeted inhibitors.
Bimiralisib (PQR309) is a potent, orally bioavailable, pan-class I PI3K/mTOR inhibitor distinguished by a trifluoromethylpyridine moiety.[5] It is currently under investigation for the treatment of various cancers. This guide benchmarks its efficacy against two other significant inhibitors:
-
Buparlisib (BKM120): An oral pan-class I PI3K inhibitor that has been extensively evaluated in numerous clinical trials.[6][7][8]
-
Gedatolisib (PF-05212384): A potent dual PI3K/mTOR inhibitor administered intravenously, which has shown promising results in clinical studies.[9][10][11]
Comparative Efficacy of PI3K/mTOR Inhibitors
The following tables summarize the in vitro potency of PQR309, BKM120, and Gedatolisib against various Class I PI3K isoforms and mTOR. The data has been compiled from various preclinical studies to provide a comparative overview.
Table 1: Biochemical Inhibitory Potency (IC50, nM)
| Inhibitor | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ | mTOR | Reference(s) |
| Bimiralisib (PQR309) | 33 | 661 | 708 | 451 | - | [12] |
| Buparlisib (BKM120) | 52 | 166 | 262 | 116 | >5000 | [6][13] |
| Gedatolisib (PF-05212384) | - | - | - | - | - | [9][10] |
Table 2: Cellular Proliferation/Viability Inhibition (IC50, nM)
| Inhibitor | U87MG (Glioblastoma) | U251 (Glioblastoma) | Lymphoma Cell Lines (Median) | Reference(s) |
| Bimiralisib (PQR309) | 7,104 | 11,986 | 233 | [12][14] |
| Buparlisib (BKM120) | ~100-700 | - | - | [6] |
| Gedatolisib (PF-05212384) | - | - | - | - |
Note: Cellular IC50 values are highly dependent on the cell line and assay conditions. The data presented here is for comparative purposes. A dash (-) indicates that data was not found for that specific combination in the reviewed sources.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to understand and potentially replicate the findings.
Biochemical Kinase Inhibition Assay (HTRF)
Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common method to determine the direct inhibitory effect of a compound on a purified enzyme.
Principle: The assay measures the enzymatic activity of PI3K, which phosphorylates a substrate (e.g., PIP2). The product (PIP3) is then detected using a fluorescence resonance energy transfer (FRET) pair. Inhibition of the enzyme leads to a decrease in the FRET signal.[15]
Protocol Outline:
-
Reagent Preparation:
-
Assay Procedure:
-
In a 384-well plate, add the test inhibitor solution.
-
Add the enzyme and lipid substrate mixture to the wells.
-
Initiate the reaction by adding the ATP solution.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes).[16]
-
Stop the reaction by adding a stop solution containing EDTA.
-
-
Detection:
-
Add the detection reagents, which include a europium-labeled antibody and a fluorescently tagged substrate-binding domain.
-
Incubate to allow for binding.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence at two different wavelengths.
-
-
Data Analysis:
-
Calculate the ratio of the two fluorescence signals.
-
Plot the signal ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability/Proliferation Assay (MTT)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[17][18][19]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[17] These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is proportional to the number of viable cells.[17][18]
Protocol Outline:
-
Cell Seeding:
-
Seed cancer cells (e.g., U87MG, U251) in a 96-well plate at a predetermined density (e.g., 1 x 104 to 1 x 105 cells/well) and allow them to adhere overnight.[20]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the inhibitors (PQR309, BKM120, Gedatolisib) and a vehicle control (DMSO).
-
Incubate the cells for a specified duration (e.g., 72 hours).[12]
-
-
MTT Addition and Incubation:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[19]
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[19]
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.
-
Visualizations
PI3K/Akt/mTOR Signaling Pathway
The following diagram illustrates the central role of PI3K and mTOR in cell signaling and the points of inhibition by the discussed compounds.
References
- 1. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K and mTOR signaling pathways in cancer: new data on targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Phase I, dose-escalation study of BKM120, an oral pan-Class I PI3K inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase II study of BKM120 in patients with advanced esophageal squamous cell carcinoma (EPOC1303) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gedatolisib - Wikipedia [en.wikipedia.org]
- 10. cdn.pfizer.com [cdn.pfizer.com]
- 11. What is Gedatolisib used for? [synapse.patsnap.com]
- 12. PI3K/mTORC1/2 inhibitor PQR309 inhibits proliferation and induces apoptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. A new evaluation method for quantifying PI3K activity by HTRF assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. broadpharm.com [broadpharm.com]
- 19. atcc.org [atcc.org]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
Safety Operating Guide
Safe Disposal of N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine: A Procedural Guide
The proper handling and disposal of N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine are critical to ensure laboratory safety and environmental protection. This compound is presumed to be hazardous, requiring disposal as chemical waste.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of vapors or dust. |
In the event of a small spill, alert personnel in the immediate vicinity and ensure the area is well-ventilated, preferably within a chemical fume hood. Absorb the spill with an inert, non-combustible material such as vermiculite or sand.[1][2] For large spills, evacuate the area and immediately contact your institution's EHS department.[1]
Step-by-Step Disposal Protocol
The disposal of waste containing this compound must be managed as hazardous waste.[1][3][4]
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[1][3]
-
Do not mix this waste with other incompatible waste streams. It should be kept separate from strong oxidizing agents and acids.[1][5]
-
-
Containerization:
-
Collect all waste in a designated, chemically compatible, and properly sealed hazardous waste container.[1][3]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the associated hazards on the label (e.g., Toxic, Flammable).[1]
-
-
Storage:
-
Disposal:
Experimental Workflow for Disposal
References
Personal protective equipment for handling N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine. The procedures outlined below are designed to minimize risk and ensure a safe laboratory environment.
Immediate Safety and Hazard Information
Based on analogous compounds, this compound should be handled as a potentially hazardous substance. Inferred hazards include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][3]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes | Safety Goggles or a Face Shield | Must be worn at all times to protect against splashes.[3][4] |
| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended. Inspect gloves for tears or punctures before each use.[4] |
| Body | Laboratory Coat | A fully buttoned lab coat should be worn to protect the skin from contact. |
| Respiratory | Chemical Fume Hood or Respirator | All handling of the compound should occur in a certified chemical fume hood to minimize inhalation exposure.[5] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used.[3][6] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood.[5]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible.[1]
-
Material Gathering: Collect all necessary equipment and reagents before starting the experiment to minimize movement in and out of the fume hood.
2. Handling the Compound:
-
Donning PPE: Wear all recommended personal protective equipment before entering the designated work area.
-
Weighing and Transfer: Carefully weigh and transfer the solid compound within the chemical fume hood to prevent the generation of dust.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
3. Cleanup:
-
Decontamination: Decontaminate all glassware and surfaces that have come into contact with the chemical.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly with soap and water.[4]
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Identification: All materials contaminated with this compound, including excess reagents, reaction mixtures, and disposable labware, must be treated as hazardous waste.
-
Waste Segregation: Collect halogenated organic waste separately from non-halogenated waste streams.
-
Containerization: Use a designated, properly labeled, and sealed hazardous waste container. The label should clearly identify the contents as "Hazardous Waste" and include the full chemical name.
-
Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[1][6]
-
Pickup and Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[4]
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
